Cylindrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24-,25-,26-,28+,29-,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPHCMRIQYRFU-UWAWSDATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939172 | |
| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17904-55-1 | |
| Record name | Cylindrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017904551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Unraveling Cylindrin-Membrane Interactions: A Guide to Key Techniques
For Researchers, Scientists, and Drug Development Professionals
Cylindrins, a class of toxic, β-barrel-forming amyloid oligomers, are implicated in cellular toxicity through their interaction with and disruption of lipid membranes.[1][2][3][4] Understanding the molecular details of these interactions is paramount for developing therapeutic strategies against diseases associated with amyloidogenic proteins, such as Alzheimer's disease.[5][6][7] This document provides detailed application notes and protocols for several key biophysical and computational techniques employed to study cylindrin-membrane interactions.
I. Biophysical Techniques for Studying this compound-Membrane Binding and Structural Changes
A variety of biophysical techniques can be employed to characterize the binding affinity, kinetics, and structural consequences of this compound's interaction with lipid membranes.
Liposome Co-sedimentation Assay
This robust and straightforward in vitro method is used to qualitatively and semi-quantitatively assess the binding of this compound to liposomes, which serve as a model for the cell membrane.[8][9][10][11][12] The assay relies on the principle that this compound bound to large unilamellar vesicles (LUVs) will co-sediment upon ultracentrifugation, while unbound protein remains in the supernatant.
a. Liposome Preparation (LUVs by Extrusion): [13][14][15][16][17]
-
Lipid Film Formation:
-
Prepare a lipid mixture of desired composition (e.g., 80% DOPC, 20% DOPS) in a glass vial.[18]
-
Dry the lipids into a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
-
Extrusion:
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate LUVs of a uniform size.
-
-
Incubation:
-
In a microcentrifuge tube, mix a fixed concentration of this compound with increasing concentrations of LUVs in a suitable binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4).
-
Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Ultracentrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting. The intensity of the protein band in the pellet fraction relative to the supernatant provides a measure of binding.
-
Diagram: Liposome Co-sedimentation Workflow
References
- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures and Dynamics of β-barrel Oligomer Intermediates of Amyloid-beta16-22 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions. | Semantic Scholar [semanticscholar.org]
- 9. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [helda.helsinki.fi]
- 13. pubcompare.ai [pubcompare.ai]
- 14. liposome-binding-assays-to-assess-specificity-and-affinity-of-phospholipid-protein-interactions - Ask this paper | Bohrium [bohrium.com]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Liposome binding assay [protocols.io]
- 18. biorxiv.org [biorxiv.org]
Protocol for Solid-State NMR Analysis of Cylindrin-like Cyclic Peptide Structures in Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylindrins are a class of cyclic peptides, often isolated from marine sponges, that exhibit significant biological activities, including cytotoxic and antimicrobial effects. Their mechanism of action is frequently associated with the perturbation of cell membranes. Understanding the three-dimensional structure and orientation of these peptides within a lipid bilayer is crucial for elucidating their function and for the rational design of novel therapeutic agents. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of membrane-associated peptides in a native-like environment.[1][2][3] This document provides a detailed protocol for the structural analysis of cylindrin-like cyclic peptides using ssNMR.
Due to the limited availability of specific ssNMR data for cylindrins, this protocol is based on established methodologies for analogous membrane-active cyclic peptides, such as kahalalide F and jaspamide, which share structural and functional similarities.[4][5][6][7]
Overview of the Solid-State NMR Workflow
The determination of a membrane-bound peptide's structure by ssNMR involves several key stages, from sample preparation to final structure calculation. The overall workflow is depicted below.
Caption: Workflow for ssNMR analysis of this compound-like peptides.
Experimental Protocols
Sample Preparation
The quality of the ssNMR spectra is highly dependent on the sample preparation. This involves peptide synthesis with isotopic labeling and reconstitution into a suitable membrane mimetic.
Protocol 3.1.1: Isotopic Labeling of the Cyclic Peptide
-
Synthesis: Synthesize the this compound-like peptide using solid-phase peptide synthesis (SPPS).[5]
-
Isotopic Labeling: For detailed structural studies, uniform or selective isotopic labeling with ¹³C and ¹⁵N is essential.[8]
-
For initial studies on peptide orientation, selective ¹⁵N labeling of a single amino acid residue is often sufficient.
-
For de novo structure determination, uniform ¹³C,¹⁵N-labeling of the entire peptide or specific residues is required.[8]
-
-
Purification: Purify the labeled peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified, labeled peptide using mass spectrometry.
Protocol 3.1.2: Reconstitution in Lipid Bilayers
-
Lipid Selection: Choose a lipid composition that mimics the target membrane. A common choice for antimicrobial peptides is a mixture of zwitterionic (e.g., POPC) and anionic (e.g., POPG) lipids to simulate bacterial membranes.[9]
-
Co-dissolution: Dissolve the purified peptide and lipids in an organic solvent (e.g., trifluoroethanol or chloroform/methanol). The peptide-to-lipid ratio should be chosen based on the desired concentration, typically ranging from 1:100 to 1:20 for structural studies.
-
Film Formation: Create a thin film of the peptide-lipid mixture on the wall of a round-bottom flask by evaporating the solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 4 hours to remove residual solvent.
-
Hydration: Hydrate the lipid-peptide film with a buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 20-40% (w/v).
-
Vesicle Formation: Form multilamellar vesicles (MLVs) by vortexing the hydrated film. Subject the suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing it in liquid nitrogen and a warm water bath to ensure homogeneous mixing.
-
Rotor Packing: Carefully pack the resulting proteoliposome suspension into a solid-state NMR rotor (e.g., 3.2 mm or 4 mm zirconia rotor) by centrifugation.
Solid-State NMR Data Acquisition
All experiments should be performed on a solid-state NMR spectrometer equipped with a double or triple-resonance MAS probe.
Protocol 3.2.1: Initial Spectrometer Setup and Sample Assessment
-
Tuning and Matching: Tune and match the probe to the frequencies of ¹H, ¹³C, ¹⁵N, and ³¹P.
-
Magic Angle Calibration: Set the magic angle (54.74°) accurately using a standard sample like KBr.
-
¹H-NMR: Acquire a simple 1D ¹H spectrum to assess the overall sample hydration and mobility.
-
³¹P-NMR: Acquire a 1D ³¹P spectrum to assess the lipid phase. A well-formed lipid bilayer will show a characteristic powder pattern with a high-field peak and a low-field shoulder.[9]
Protocol 3.2.2: Peptide Orientation and Dynamics
-
¹⁵N Cross-Polarization (CP) MAS: For ¹⁵N-labeled samples, acquire a 1D ¹⁵N CP-MAS spectrum. The chemical shift anisotropy provides information about the orientation of the labeled amide bond relative to the magnetic field, and thus the orientation of the peptide in the membrane.[9]
-
²H-NMR (on deuterated lipids): To probe the effect of the peptide on the lipid bilayer, prepare samples with deuterated lipids and acquire 1D ²H solid-echo spectra. Changes in the quadrupolar splitting can indicate peptide-induced disordering or ordering of the lipid acyl chains.[10]
Protocol 3.2.3: Resonance Assignment and Structure Determination
For uniformly ¹³C,¹⁵N-labeled samples, a series of 2D and 3D correlation experiments are required for resonance assignment and the determination of structural constraints.
-
2D ¹³C-¹³C Correlation: Acquire a 2D ¹³C-¹³C correlation spectrum using pulse sequences like Proton-Driven Spin Diffusion (PDSD) or Dipolar Assisted Rotational Resonance (DARR). This provides intra-residue and inter-residue correlations for carbon assignments.
-
2D ¹⁵N-¹³C Correlation: Acquire 2D ¹⁵N-¹³C correlation spectra (e.g., NcaCX, NcoCX) to link the nitrogen of one residue to the carbons of the same and preceding residues, which is crucial for sequential backbone assignment.
-
Distance and Torsion Angle Measurements:
-
Use dipolar recoupling experiments like Rotational Echo Double Resonance (REDOR) to measure specific internuclear distances (e.g., ¹³C-¹⁵N).[11]
-
Torsion angles can be derived from the assigned chemical shifts using databases like TALOS+.
-
Data Presentation
Quantitative data from ssNMR experiments are essential for structural interpretation. The following tables provide examples of how to structure such data.
Table 1: Representative ¹⁵N Chemical Shifts of a Selectively Labeled Cyclic Peptide in Different Lipid Environments. [9]
| Sample Composition | Peptide:Lipid Ratio | ¹⁵N Chemical Shift (ppm) | Inferred Orientation |
| POPC | 1:100 | 86 | On the bilayer surface |
| POPC:POPG (3:1) | 1:100 | 81 | On the bilayer surface |
| POPC | 1:50 | 78 | Slight tilt into the interface |
| POPC:POPG (3:1) | 1:50 | 76 | Tilted into the interface |
Table 2: Example ¹³C and ¹⁵N Backbone Chemical Shifts (ppm) for a Cyclic Peptide in a Lipid Bilayer.
| Residue | ¹⁵N | ¹³Cα | ¹³Cβ | ¹³C' |
| Val-1 | 120.5 | 61.2 | 32.1 | 175.8 |
| Leu-2 | 122.3 | 54.8 | 41.5 | 176.1 |
| Pro-3 | - | 62.9 | 30.2 | 174.9 |
| Phe-4 | 119.8 | 57.3 | 39.4 | 175.3 |
| D-Ala-5 | 124.1 | 52.5 | 18.9 | 177.0 |
| ... | ... | ... | ... | ... |
(Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for peptides in a β-sheet or helical conformation.)
Visualization of Molecular Interactions
While cylindrins primarily act by disrupting the membrane, their interaction can be conceptualized as a multi-step process. The following diagram illustrates a hypothetical mechanism of membrane perturbation.
References
- 1. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid state NMR and protein-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid state NMR of membrane proteins: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tesisenred.net [tesisenred.net]
- 5. Synthesis and structure determination of kahalalide F (1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS identification and cytotoxic assessment of jaspamide and its congeners from the sponge Jaspis diastra - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of cyclosporines with lipid membranes as studied by solid-state nuclear magnetic resonance spectroscopy and high-sensitivity titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Studies of Peptides and Proteins Associated with Membranes | Springer Nature Experiments [experiments.springernature.com]
Detecting Cylindrins with Anti-Oligomer Antibodies: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the utilization of anti-oligomer antibodies for the specific detection of cylindrins, a distinct class of toxic amyloid oligomers.
Introduction to Cylindrins and their Detection
Cylindrins are cytotoxic, β-sheet-rich protein oligomers that form a characteristic cylindrical or barrel-shaped structure. These hexameric structures are a subtype of amyloid oligomers and are implicated in the pathology of various amyloid-related diseases. They can be formed from fragments of amyloidogenic proteins, notably αB-crystallin and Amyloid-β (Aβ). Due to their transient nature and structural specificity, the detection of cylindrins requires highly specific reagents and optimized protocols.
Anti-oligomer antibodies, which recognize generic epitopes common to many amyloid oligomers regardless of their primary sequence, have emerged as crucial tools for studying these toxic species. Among these, the polyclonal antibody A11 has been shown to recognize the conformational epitope of cylindrins, making it a valuable reagent for their detection. This document outlines protocols for the preparation of cylindrin-forming oligomers and their detection using the A11 anti-oligomer antibody in various immunoassays.
Data Presentation: Antibody Specifications and Quantitative Data
While specific binding affinities of anti-oligomer antibodies to cylindrins are not widely published, the following table summarizes the general characteristics of the A11 antibody and recommended starting concentrations for various applications based on manufacturer datasheets and published literature on Aβ oligomers. Researchers should note that optimal concentrations will need to be determined empirically for this compound detection.
| Parameter | Value/Range | Application |
| Antibody Name | Anti-Amyloid Oligomer (A11) | N/A |
| Host Species | Rabbit | N/A |
| Clonality | Polyclonal | N/A |
| Immunogen | Synthetic molecular mimic of soluble oligomers | N/A |
| Specificity | Recognizes a peptide backbone epitope common to many amyloid oligomers, including cylindrins. Does not recognize monomers or mature fibrils. | N/A |
| Dot Blot (DB) | 0.5 - 1.0 µg/mL | Detection of soluble cylindrins |
| Western Blot (WB) | 0.5 - 2.0 µg/mL | Detection of cylindrins under denaturing conditions |
| ELISA | 1.0 - 2.0 µg/mL (coating) | Quantification of cylindrins |
| Immunohistochemistry (IHC) | 2.0 - 10.0 µg/mL | Localization of this compound-like aggregates in tissue |
Experimental Protocols
Preparation of A11-Positive αB-Crystallin Oligomers (this compound Precursors)
This protocol is adapted from methods for preparing A11-positive oligomers and should be used to generate positive controls for immunoassays.
Materials:
-
Recombinant human αB-crystallin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ice
-
Microcentrifuge
Procedure:
-
Resuspend lyophilized recombinant human αB-crystallin in DMSO to a stock concentration of 5 mM.
-
Sonicate the stock solution in a water bath for 10 minutes to ensure complete dissolution.
-
Dilute the αB-crystallin stock solution to a final concentration of 100 µM in ice-cold PBS.
-
Vortex the solution for 30 seconds.
-
Incubate the solution at 4°C for 24 hours with gentle agitation.
-
After incubation, centrifuge the solution at 14,000 x g for 15 minutes at 4°C to remove any large, insoluble aggregates.
-
The supernatant contains soluble, A11-positive oligomers, which may include this compound-like structures. Use this preparation immediately for subsequent experiments.
Workflow for Preparing A11-Positive αB-Crystallin Oligomers
Troubleshooting & Optimization
Technical Support Center: Optimizing Buffer Conditions for Cylindrin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of cylindrin in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a toxic amyloid oligomer with a β-barrel structure. It serves as a structural model for toxic oligomers implicated in various diseases, including Alzheimer's. Maintaining the structural integrity and stability of this compound in solution is crucial for accurate biophysical characterization, structural studies, and the development of potential therapeutic inhibitors. Instability can lead to aggregation and loss of native conformation, yielding unreliable experimental results.
Q2: What are the key factors influencing this compound stability in a buffer?
A2: The stability of this compound is primarily influenced by the interplay of hydrophobicity and steric effects of its core amino acid residues. Key buffer components that can be optimized to enhance stability include:
-
pH: The pH of the buffer affects the net charge of the protein. Proteins are generally least soluble and prone to aggregation at their isoelectric point (pI).
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions both within the protein and between protein molecules.
-
Additives and Excipients: Various small molecules can be added to the buffer to stabilize the protein.
Q3: What is the isoelectric point (pI) of this compound and why is it important for buffer selection?
Q4: What are common additives that can be used to stabilize this compound?
A4: Several types of additives can be screened for their ability to stabilize this compound:
-
Osmolytes: Molecules like glycerol, sucrose, and trehalose are known to stabilize proteins by promoting a more compact, folded state.
-
Amino Acids: Arginine and proline are commonly used to suppress aggregation and improve protein solubility.[1][2][3]
-
Reducing Agents: For proteins with cysteine residues, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
-
Non-denaturing Detergents: Low concentrations of mild detergents may be necessary to maintain the solubility of β-barrel structures that have significant hydrophobic surface exposure.[4]
Q5: Which experimental technique is recommended for screening optimal buffer conditions?
A5: The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method for screening a wide range of buffer conditions.[5][6] This technique measures the change in the protein's melting temperature (Tm) in the presence of different buffers and additives. An increase in Tm indicates a stabilizing effect.
Troubleshooting Guides
Issue 1: this compound Aggregation During Purification or Storage
| Possible Cause | Suggestion |
| pH is near the isoelectric point (pI). | Determine the theoretical pI of your this compound construct and select a buffer with a pH at least 1-2 units away. Perform a pH screen to empirically find the optimal pH for solubility. |
| Suboptimal ionic strength. | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Both low and high salt concentrations can sometimes promote aggregation, so an optimal concentration needs to be found experimentally.[7] |
| Hydrophobic interactions leading to self-association. | Add stabilizing osmolytes such as glycerol (5-20% v/v) or sugars (e.g., 250-500 mM sucrose).[4] Consider the inclusion of low concentrations of a non-denaturing detergent. |
| Intermolecular disulfide bond formation. | If your this compound construct contains cysteine residues, include a reducing agent like 1-5 mM DTT or TCEP in your buffer. |
| High protein concentration. | Work with the lowest protein concentration suitable for your downstream application. If high concentrations are necessary, screen for anti-aggregation additives like arginine or proline (e.g., 50-500 mM).[1][4] |
Issue 2: Poor Results in Thermal Shift Assay (TSA)
| Possible Cause | Suggestion |
| High initial fluorescence signal. | This may indicate that the protein is partially unfolded or aggregated at the start of the experiment.[8][9] Ensure the protein is properly folded and monodisperse before the assay by using freshly purified protein or performing size-exclusion chromatography. Also, try reducing the concentration of the fluorescent dye. |
| No clear melting transition (flat curve). | The protein may be extremely stable or unstable under the tested conditions, or the dye may not be binding effectively.[9] Verify the protein concentration. If the protein is known to be stable, you may need to use a denaturant to observe unfolding. If it is very unstable, a stabilizing buffer is needed. Some proteins do not show a clear melting curve with certain dyes; consider trying an alternative dye. |
| Multiple transitions in the melting curve. | This could indicate the unfolding of different domains of the protein or the presence of a mixed population of protein species (e.g., monomers and oligomers).[8] Ensure the protein sample is homogeneous. If the multiple transitions are inherent to the protein, analyze each transition separately. |
| Precipitation observed after the assay. | This is common for proteins that aggregate upon unfolding. While it can affect the post-melt portion of the curve, the Tm can usually still be determined from the inflection point. The addition of anti-aggregation agents can sometimes mitigate this. |
Data Presentation: Example of a Buffer Screen for this compound Stability
The following table illustrates how data from a Thermal Shift Assay (TSA) buffer screen can be presented. The melting temperature (Tm) is the midpoint of the protein unfolding transition. A higher Tm indicates greater stability. The change in melting temperature (ΔTm) is calculated relative to a baseline buffer condition.
Note: This is example data and may not reflect the actual Tm of this compound.
| Buffer Condition | pH | Salt (NaCl) | Additive | Tm (°C) | ΔTm (°C) | Observation |
| Baseline | 7.4 | 150 mM | None | 52.3 | 0.0 | Baseline stability |
| pH Screen | 6.0 | 150 mM | None | 54.1 | +1.8 | Increased stability at lower pH |
| 8.5 | 150 mM | None | 51.5 | -0.8 | Decreased stability at higher pH | |
| Salt Screen | 7.4 | 50 mM | None | 51.9 | -0.4 | Slightly decreased stability |
| 7.4 | 500 mM | None | 53.2 | +0.9 | Moderately increased stability | |
| Additive Screen | 7.4 | 150 mM | 10% Glycerol | 55.8 | +3.5 | Significant stabilization |
| 7.4 | 150 mM | 250 mM Arginine | 54.9 | +2.6 | Increased stability | |
| 7.4 | 150 mM | 5 mM TCEP | 52.5 | +0.2 | No significant change | |
| Optimized | 6.0 | 150 mM | 10% Glycerol | 57.2 | +4.9 | Optimal stability achieved |
Experimental Protocols
Detailed Protocol: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol outlines the steps for performing a high-throughput buffer screen for this compound using a 96-well qPCR instrument.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a concentrated stock of purified this compound (e.g., 1-2 mg/mL) in a simple, unbuffered solution (e.g., 150 mM NaCl) or a minimal buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The protein should be centrifuged at high speed to remove any pre-existing aggregates.
-
Fluorescent Dye: Prepare a working stock of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange. A 50x working stock can be made by diluting the 5000x commercial stock 1:100 in water.
-
Buffer Screen Plate: Prepare a 96-well plate with a variety of buffer components at a 5x or 10x concentration. This plate should systematically vary pH, salt concentration, and the presence of different additives.
2. Experimental Setup:
-
In a new 96-well PCR plate, add the components in the following order for a final reaction volume of 25 µL:
-
12.5 µL of 2x this compound/dye mix (prepare a master mix containing the appropriate amount of this compound and a 5x final concentration of SYPRO Orange in water or a minimal buffer). The final protein concentration is typically in the range of 2-10 µM.
-
12.5 µL of 2x buffer from the buffer screen plate.
-
-
Seal the plate with an optically clear seal.
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to mix the contents and remove any bubbles.
3. Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Excitation/Emission: Set to the appropriate wavelengths for your chosen dye (e.g., 470/570 nm for SYPRO Orange).
-
Temperature Ramp: Increase the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C per minute.
-
Data Collection: Ensure that fluorescence readings are taken at every temperature step.
-
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well. This will generate a series of sigmoidal melting curves.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the Tm for each buffer condition. A higher Tm indicates greater protein stability.
-
Calculate the ΔTm for each condition relative to a control buffer to quantify the stabilizing or destabilizing effect of the tested components.
Visualizations
Caption: Workflow for optimizing this compound buffer conditions using a Thermal Shift Assay.
Caption: Key factors influencing the stability and melting temperature of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Frontiers | Stabilization of a Membrane-Associated Amyloid-β Oligomer for Its Validation in Alzheimer's Disease [frontiersin.org]
- 6. Nature of the Amyloid-β Monomer and the Monomer-Oligomer Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Troubleshooting - Thermott [thermott.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield of Recombinant Cylindrin-Forming Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recombinant production of cylindrin-forming peptides.
FAQs: Understanding Your this compound-Forming Peptide
Before diving into troubleshooting, it's crucial to understand the nature of your specific this compound-forming peptide, as the term can refer to distinct molecular structures with different expression and purification challenges.
Q1: What are this compound-forming peptides?
A1: The term "this compound" can refer to two main classes of peptides:
-
Cyanobacterial Cyclic Peptides: These are often cyclic lipopeptides produced by cyanobacteria, such as puwainaphycins from Cylindrospermum species. They can possess complex structures and require specific enzymatic machinery for their biosynthesis and cyclization.
-
Amyloid β-Barrel Oligomers: In the context of amyloid research, "cylindrins" describe toxic, β-barrel-shaped oligomers formed by the self-assembly of short, aggregation-prone peptides, such as fragments of the amyloid-β protein.[1][2][3] These structures are characterized by out-of-register antiparallel β-sheets.[2]
Understanding which type of this compound you are working with is the first step in effective troubleshooting.
Q2: What are the main challenges in producing recombinant this compound-forming peptides?
A2: Common challenges include:
-
Low expression levels: This can be due to codon bias, mRNA instability, or toxicity of the peptide to the expression host.
-
Inclusion body formation: Peptides, especially those with hydrophobic regions like amyloid-forming cylindrins, have a high propensity to aggregate into insoluble inclusion bodies in E. coli.[1][4]
-
Incorrect folding and lack of cyclization: For cyclic peptides, achieving the correct fold and facilitating the cyclization reaction can be difficult in a recombinant system.
-
Purification difficulties: The hydrophobic and/or cyclic nature of these peptides can make them challenging to purify using standard chromatography techniques.[5][6]
Troubleshooting Guide: Low Peptide Expression
Problem: Little to no expression of the target peptide is observed on SDS-PAGE or Western blot.
dot
Caption: Troubleshooting workflow for low peptide expression.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Codon Bias | The codon usage of your gene may not be optimal for the expression host (e.g., E. coli). | Codon Optimization: Synthesize the gene with codons optimized for your expression host. Several online tools and commercial services are available for this purpose. |
| Inefficient Transcription | The promoter may be too weak, or induction conditions may be suboptimal. | Promoter and Induction Optimization: Test different promoters (e.g., T7, araBAD). Optimize inducer concentration (e.g., IPTG) and induction time and temperature. Lowering the induction temperature (e.g., 18-25°C) can sometimes improve yields for toxic or aggregation-prone peptides. |
| mRNA Instability | Secondary structures in the 5' untranslated region (UTR) of the mRNA can hinder ribosome binding and translation initiation. | 5' UTR Modification: Use online tools to predict mRNA secondary structures and modify the sequence to reduce stable hairpins near the ribosome binding site. |
| Peptide Toxicity | The expressed peptide may be toxic to the host cells, leading to poor growth and low yield. | Use a Fusion Partner: Express the peptide as a fusion with a larger, highly soluble protein (e.g., GST, MBP, SUMO). This can mask toxicity and also aid in purification. |
| Host Strain Issues | The chosen E. coli strain may not be suitable for your peptide. | Host Strain Screening: Test different E. coli strains, such as those engineered to enhance disulfide bond formation (e.g., SHuffle) or those containing extra tRNAs for rare codons (e.g., Rosetta). |
Troubleshooting Guide: Inclusion Body Formation and Poor Solubility
Problem: The peptide is expressed at high levels but is found predominantly in insoluble inclusion bodies.
dot
Caption: Strategies to address inclusion body formation.
| Strategy | Description | Key Experimental Parameters |
| Optimize Expression Conditions | Slower expression rates can give the peptide more time to fold correctly. | Temperature: Lower the post-induction temperature to 15-25°C. Inducer Concentration: Reduce the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM). |
| Solubility-Enhancing Fusion Tags | Fusing the peptide to a highly soluble partner can improve its solubility. | Tags: Maltose-binding protein (MBP), Small Ubiquitin-like Modifier (SUMO), N-utilization substance A (NusA), and thioredoxin (Trx) are common choices. |
| Co-expression of Chaperones | Chaperones can assist in the proper folding of the recombinant peptide. | Chaperone Systems: Co-express chaperone sets like GroEL/GroES or DnaK/DnaJ/GrpE. Plasmids for chaperone co-expression are commercially available. |
| In Vitro Refolding from Inclusion Bodies | If soluble expression fails, the peptide can be purified from inclusion bodies and refolded. | 1. Solubilization: Use strong denaturants (e.g., 8 M urea or 6 M guanidine hydrochloride). 2. Refolding: Remove the denaturant gradually through methods like dialysis, dilution, or on-column refolding. Screen a matrix of refolding buffer conditions (pH, additives like L-arginine, redox shuffling agents). |
Experimental Protocol: Inclusion Body Purification and Refolding
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) and/or low concentrations of a denaturant (e.g., 2 M urea) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M Guanidine-HCl) and a reducing agent (e.g., DTT or β-mercaptoethanol) to fully solubilize the peptide.
-
Refolding:
-
Rapid Dilution: Rapidly dilute the solubilized peptide into a large volume of refolding buffer to a final protein concentration in the low µg/mL range.
-
Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.
-
On-Column Refolding: Bind the solubilized peptide to an affinity column (e.g., Ni-NTA for His-tagged peptides) and then wash with a gradient of decreasing denaturant concentration.
-
-
Concentration and Further Purification: Concentrate the refolded peptide and perform further purification steps like size-exclusion or ion-exchange chromatography.
Troubleshooting Guide: Inefficient Cyclization and Purification
Problem: The linear peptide is expressed, but the cyclized product is not obtained, or purification is challenging due to the peptide's properties.
dot
Caption: Workflow for peptide cyclization and purification.
| Issue | Recommended Approach | Details and Considerations |
| Inefficient Cyclization | Intein-Mediated Cyclization: This is a common and effective method for recombinant peptide cyclization. The target peptide is expressed as a fusion with an intein, which can be induced to splice and ligate the N- and C-termini of the peptide. | Optimization: The efficiency of intein splicing can be influenced by the amino acid residues at the splice junction, temperature, and pH. Some optimization of these conditions may be necessary. |
| Purification of Hydrophobic Peptides | Reversed-Phase HPLC (RP-HPLC): This is the standard method for purifying peptides.[7] For hydrophobic cylindrins, optimization of the mobile phase is critical. | Solvent System: Use a gradient of an organic solvent like acetonitrile in water, with an ion-pairing agent like trifluoroacetic acid (TFA). For very hydrophobic peptides, consider using stronger organic solvents like isopropanol or n-propanol.[5] |
| Purification of Charged Peptides | Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be a useful orthogonal purification step to RP-HPLC. | Resin Choice: Select an anion-exchange or cation-exchange resin based on the isoelectric point (pI) of your peptide and the desired buffer pH. |
| Peptide Aggregation During Purification | Additives and Buffer Conditions: Aggregation can sometimes be mitigated by adjusting the purification buffer. | Additives: Consider adding organic solvents, detergents, or chaotropic agents at low concentrations to the purification buffers. However, ensure these are compatible with downstream applications. |
Experimental Protocol: Intein-Mediated Peptide Cyclization
-
Expression: Express the peptide-intein fusion protein, typically from a commercially available vector system (e.g., pTWIN).
-
Purification of Fusion Protein: Lyse the cells and purify the fusion protein using an affinity tag present on the intein (e.g., a chitin-binding domain).
-
On-Column Cleavage and Cyclization:
-
Wash the column-bound fusion protein.
-
Induce intein-mediated cleavage and cyclization by adding a thiol-containing reagent like DTT or β-mercaptoethanol to the column and incubating at a specific temperature (e.g., 4°C to room temperature) for several hours to overnight.
-
-
Elution and Analysis:
-
Elute the cyclized peptide from the column. The intein will remain bound.
-
Analyze the eluted fractions by mass spectrometry to confirm the correct mass of the cyclized peptide and by SDS-PAGE to assess purity.
-
-
Further Purification: If necessary, perform a final polishing step using RP-HPLC to remove any remaining impurities or linear peptide.
References
- 1. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of cyclic lipopeptide puwainaphycins from cyanobacteria by countercurrent chromatography combined with polymeric resins and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Technical Support Center: Artifacts in TEM Imaging of Cylindrin Oligomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts during Transmission Electron Microscopy (TEM) imaging of cylindrin oligomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the TEM imaging of this compound oligomers in a question-and-answer format.
Q1: Why do my this compound oligomers appear aggregated in the TEM images?
A: Protein aggregation is a common artifact in TEM and can arise from several factors. Identifying the cause is crucial for obtaining high-quality micrographs.
-
High Protein Concentration: Excessively high concentrations can lead to aggregation upon application to the grid.[1][2]
-
Solution: Dilute the sample. It is often better to start with a lower concentration and increase it if necessary.[1]
-
-
Buffer Composition: The ionic strength and pH of the buffer can significantly impact protein stability.[1][3]
-
Drying Artifacts: As the sample dries on the grid, proteins can be forced together, leading to aggregation.[1][4] This is particularly relevant for negative staining.
-
Solution: Optimize the blotting time and humidity during sample preparation. For cryo-EM, ensure rapid and efficient vitrification.
-
-
Interaction with Support Film: The surface properties of the carbon film can sometimes promote protein aggregation.[1]
Q2: The stain in my negative stain TEM images of this compound is uneven. What could be the cause?
A: Uneven staining can obscure the structural details of your this compound oligomers. This issue is typically related to the staining procedure itself.
-
Improper Blotting: Inconsistent blotting can leave behind variable amounts of stain.
-
Solution: Ensure consistent and gentle blotting to wick away excess stain, leaving a thin, even layer around the particles.
-
-
Rapid Drying of Stain: If the stain dries too quickly, it can lead to the formation of crystals and an uneven background.[5]
-
Solution: Increase the humidity in the environment where you are preparing the grids. Ensure the stain solution is fresh and properly dissolved.
-
-
Stain-Buffer Interactions: Some buffer components can react with the negative stain, leading to precipitation.[6]
-
Solution: If possible, perform a buffer exchange step for your purified this compound oligomers into a buffer known to be compatible with your chosen stain (e.g., Uranyl Acetate or Uranyl Formate). Rinsing the grid with deionized water before staining can also help.[6]
-
Q3: I'm observing a strong preferred orientation of my this compound oligomers on the grid. How can I resolve this?
A: Preferred orientation is a significant challenge, especially for symmetric, barrel-shaped structures like this compound oligomers. It results in a limited number of views, hindering 3D reconstruction.[7]
-
Hydrophobic/Hydrophilic Interactions: The cylindrical shape of the oligomers may lead them to adhere to the carbon support in a specific orientation (e.g., "top" or "side" views).
-
Solution 1: Modify the Support Surface: Using different support films (e.g., graphene oxide) or applying a thin layer of carbon can alter the surface chemistry and encourage different orientations.[2]
-
Solution 2: Add Detergents: A very low concentration of a mild, non-denaturing detergent (e.g., 0.1% CHAPS, 0.05% Tween20) can sometimes disrupt the uniform interaction with the grid surface.[3]
-
Solution 3 (for cryo-EM): Tilting the Stage: Collecting data with the microscope stage tilted can help to obtain missing views, although this may result in a decrease in resolution.[2]
-
Q4: My cryo-EM micrographs of this compound are showing significant ice contamination. What are the common sources and how can I prevent them?
A: Ice contamination is a critical issue in cryo-EM that can obscure your sample and reduce image quality.
-
Crystalline Ice Formation: This occurs when the sample does not freeze rapidly enough, allowing water molecules to form ordered crystals instead of vitreous (glass-like) ice.
-
Surface Ice Contamination: This can happen during grid transfer from the plunge-freezer to the microscope.
-
Solution: Handle the grids carefully and quickly under liquid nitrogen to minimize exposure to atmospheric moisture. Ensure all tools and transfer stations are kept as cold and frost-free as possible.
-
Q5: What is the difference between negative and positive staining, and why might my this compound oligomers appear positively stained?
A: Understanding the staining mechanism is key to interpreting your images correctly.
-
Negative Staining: The heavy metal stain surrounds the protein, which has low electron density, making the background appear dark and the protein appear light.[5] This is the desired outcome for visualizing particle morphology.
-
Positive Staining: The stain binds directly to the protein, making the particle itself appear dark against a lighter background.[8][9]
-
Causes of Positive Staining Artifacts:
-
Sample Properties: Certain surface properties of the this compound oligomers might cause them to take up the stain.[7]
-
Uneven Staining: In some areas of the grid, the stain may be too thin, leading to positive staining of some particles.[5]
-
Solution: It is important to screen your grids to find areas with optimal negative staining.[5] If positive staining is persistent, trying a different negative stain (e.g., switching from Uranyl Acetate to Phosphotungstic Acid) may help, as different stains have different properties and pH levels.[5]
-
Q6: My 2D class averages from negative stain data are low-resolution. What are the limiting factors?
A: Negative stain TEM is an excellent technique for initial sample screening, but it has inherent resolution limitations.
-
Stain Grain Size: The resolution is fundamentally limited by the grain size of the negative stain, which is typically in the range of 10-20 Å.[6]
-
Dehydration and Collapse: The air-drying process can cause flattening or structural alterations of the this compound oligomers.[7]
-
Particle Numbers: Insufficient numbers of particles will also limit the quality of the 2D class averages.
-
Solution: While you cannot overcome the fundamental limitations of the technique, you can optimize your data collection by acquiring a sufficient number of high-quality micrographs to generate robust 2D class averages. For high-resolution structural information, cryo-EM is the preferred method.[7]
-
Data Presentation
Table 1: Comparison of Negative Stain and Cryo-EM for this compound Oligomer Imaging
| Feature | Negative Stain TEM | Cryo-EM |
| Resolution | ~10-20 Å[6] | Potentially atomic resolution (<4 Å) |
| Sample State | Dehydrated, embedded in heavy metal stain[10] | Frozen-hydrated in vitreous ice[9][10] |
| Common Artifacts | Aggregation, uneven staining, positive staining, flattening[7][9] | Ice contamination, preferred orientation, beam-induced motion |
| Throughput | High; suitable for rapid screening of many samples[6] | Lower; more time-consuming sample preparation and data collection |
| Contrast | High[5] | Low[9] |
Table 2: Recommended Particle Numbers for 2D Classification in Negative Stain TEM
| Number of Particles | Expected Outcome |
| 2,000 - 5,000 | Can reveal important initial insights beyond single micrographs.[6] |
| ~20,000 | Generally effective for generating clear 2D class averages.[6] |
| >50,000 | May lead to only negligible incremental gains in resolution for a single dataset.[6] |
Experimental Protocols
Protocol 1: Negative Staining of this compound Oligomers
This protocol is a general guideline and may require optimization for your specific this compound construct and buffer conditions.
-
Grid Preparation:
-
Place a TEM grid (e.g., carbon-coated copper grid) on a piece of parafilm, carbon-side up.
-
Apply a glow discharge to the grid for 30-60 seconds to render the surface hydrophilic.[1]
-
-
Sample Application:
-
Apply 3-5 µL of your purified this compound oligomer solution (at an appropriate concentration) to the grid.
-
Allow the sample to adsorb for 60 seconds.
-
-
Blotting and Washing:
-
Using filter paper, gently blot away the excess sample solution from the edge of the grid.
-
(Optional) Wash the grid by placing it on a drop of deionized water for a few seconds, then blot again. This can help remove buffer components that may interact with the stain.[6]
-
-
Staining:
-
Place the grid on a 3-5 µL drop of negative stain solution (e.g., 2% Uranyl Acetate or Uranyl Formate).
-
Incubate for 30-60 seconds.
-
-
Final Blotting and Drying:
-
Blot away the excess stain solution thoroughly using filter paper. Be careful not to let the grid dry out completely before this step.
-
Allow the grid to air dry completely before inserting it into the microscope.
-
Protocol 2: Cryo-EM Sample Preparation for this compound Oligomers
This protocol outlines the basic steps for plunge-freezing grids for cryo-EM analysis.
-
Grid Preparation:
-
Glow discharge a holey carbon grid to make it hydrophilic.
-
-
Plunge-Freezer Setup:
-
Set up your plunge-freezing apparatus (e.g., Vitrobot) to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).
-
Ensure the liquid ethane is properly frozen.
-
-
Sample Application:
-
Place the grid in the plunge-freezer tweezers.
-
Apply 3-4 µL of your this compound oligomer solution to the grid.
-
-
Blotting and Plunging:
-
Set the appropriate blot time and blot force. This step is critical and requires optimization.
-
Initiate the blotting and plunging sequence. The grid will be blotted to create a thin film of the sample and then rapidly plunged into liquid ethane to vitrify the sample.
-
-
Grid Storage:
-
Quickly transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage and subsequent transfer to the electron microscope.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common TEM artifacts.
Caption: Experimental workflow for negative stain TEM.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing Proteins and Macromolecular Complexes by Negative Stain EM: from Grid Preparation to Image Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cryoem.life.tsinghua.edu.cn [cryoem.life.tsinghua.edu.cn]
- 10. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Synthetic Cylindrin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with synthetic cylindrin peptides.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the likely cause?
A1: this compound peptides are often characterized by a high proportion of hydrophobic amino acids and a cyclic structure, which can lead to poor water solubility.[1] Their tendency to form β-sheet structures further promotes self-aggregation and precipitation in aqueous solutions.[2][3] The pH of the buffer relative to the peptide's isoelectric point (pI) is also a critical factor; solubility is typically lowest at the pI where the net charge is zero.[4]
Q2: What is the first step I should take when encountering a solubility issue with a new batch of this compound peptide?
A2: Always start by attempting to dissolve a small test amount of the peptide rather than the entire batch.[4] This prevents the loss of valuable material if the chosen solvent is inappropriate. Begin with sterile, distilled water as the initial solvent. If that fails, proceed to a systematic approach of trying different solvents and techniques as outlined in the troubleshooting guide below.
Q3: Are there any general predictions I can make about a this compound peptide's solubility based on its sequence?
A3: Yes. Analyze the amino acid composition to estimate the peptide's overall charge and hydrophobicity.
-
Hydrophobicity: If the peptide contains 50% or more hydrophobic residues (e.g., V, L, I, F, W, M, A, P, Y), it will likely have poor aqueous solubility.[5]
-
Charge: Calculate the net charge at a neutral pH. Peptides with a higher percentage of charged residues (D, E, K, R, H) are generally more soluble in aqueous solutions.
-
Acidic peptides (net negative charge): Try dissolving in a basic buffer.
-
Basic peptides (net positive charge): Try dissolving in an acidic buffer.
-
Neutral peptides: These are often the most challenging and typically require organic solvents.[5]
-
Q4: Can sonication or heating help dissolve my this compound peptide?
A4: Yes, both can be effective. Sonication can help break up aggregates and improve dissolution.[5] Gentle warming (e.g., to 40°C) can also increase the solubility of some peptides.[6] However, excessive heating should be avoided as it can lead to peptide degradation.
Q5: I managed to dissolve my peptide in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A5: This is a common issue. The key is to add the concentrated peptide stock solution dropwise to the vigorously stirring aqueous buffer.[7] This rapid dilution prevents the formation of localized high concentrations of the peptide that can lead to immediate precipitation.
Troubleshooting Guide
Problem: Lyophilized this compound peptide is insoluble in the desired aqueous buffer.
Below is a systematic workflow to address this issue.
Data Presentation: Peptide Solubility in Common Solvents
While specific quantitative data for this compound peptides is scarce in the literature, the following table summarizes the expected qualitative solubility of different peptide types in various solvents.
| Peptide Type | Primary Structure Characteristic | Water/Aqueous Buffer (e.g., PBS) | Acidic Solution (e.g., 10% Acetic Acid) | Basic Solution (e.g., 0.1M NH4OH) | Organic Solvents (e.g., DMSO, DMF, ACN) | Denaturing Agents (e.g., 6M GdHCl, 8M Urea) |
| Acidic | Net negative charge | Poor to Moderate | Poor | Good | Good (initial solvent) | Good |
| Basic | Net positive charge | Poor to Moderate | Good | Poor | Good (initial solvent) | Good |
| Neutral/Hydrophobic | High % of nonpolar residues | Very Poor | Poor | Poor | Good | Good |
| Cyclic Hydrophobic (e.g., Cylindrins) | Constrained, nonpolar structure | Very Poor | Poor | Poor | Good | Good |
Experimental Protocols
Protocol 1: General Solubility Testing of a Synthetic this compound Peptide
Objective: To systematically determine a suitable solvent for a new synthetic this compound peptide.
Materials:
-
Lyophilized synthetic this compound peptide
-
Sterile, distilled water
-
10% (v/v) acetic acid in water
-
0.1 M ammonium bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sonicator bath
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to pellet all the powder at the bottom.
-
Initial Test in Water: Weigh out a small, known amount of peptide (e.g., 1 mg) into a microfuge tube. Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL). Vortex thoroughly.
-
Physical Dissolution Aids: If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[5] Gentle warming (<40°C) can also be attempted.[6] Visually inspect for any remaining particulate matter.
-
pH Modification (if applicable):
-
If the peptide is predicted to be basic , and it did not dissolve in water, prepare a new sample and attempt to dissolve it in 10% acetic acid.[6]
-
If the peptide is predicted to be acidic , prepare a new sample and attempt to dissolve it in 0.1 M ammonium bicarbonate.
-
-
Organic Solvents for Hydrophobic Peptides:
-
If the peptide is neutral or highly hydrophobic, add a small volume of DMSO (e.g., 20-50 µL) to the dry peptide pellet to create a concentrated stock.[7] Vortex until fully dissolved.
-
Slowly add this concentrated stock dropwise into a larger volume of your desired aqueous buffer (e.g., PBS) while continuously vortexing.[7]
-
Observe for any signs of precipitation. If turbidity appears, you have exceeded the solubility limit at that final concentration.
-
-
Final Check: Once a clear solution is obtained, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual, undissolved micro-aggregates. Use the supernatant for your experiments.
Protocol 2: Solubilization of Aggregated β-Sheet Peptides
Objective: To dissolve pre-existing aggregates of this compound peptides that are resistant to standard methods.
Materials:
-
Aggregated this compound peptide
-
6 M Guanidine Hydrochloride (GdHCl) or 8 M Urea
-
Dialysis tubing or size-exclusion chromatography column suitable for peptides
-
Target aqueous buffer for the experiment
Methodology:
-
Denaturation: Dissolve the aggregated peptide in a minimal volume of 6 M GdHCl or 8 M Urea.[7] These strong denaturants disrupt the intermolecular hydrogen bonds that hold the β-sheet aggregates together.
-
Solvent Exchange: Once the peptide is fully dissolved in the denaturing solution, the denaturant must be removed. This is typically achieved through:
-
Dialysis: Dialyze the peptide solution against your target buffer. A stepwise reduction in the denaturant concentration (e.g., from 6M to 3M to 1M to 0M) can sometimes prevent re-aggregation.
-
Size-Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., PD-10) equilibrated with your target buffer to separate the peptide from the denaturant.
-
-
Concentration and Storage: Determine the concentration of the final peptide solution (e.g., by UV-Vis spectroscopy) and store in aliquots at -80°C.
Factors Influencing this compound Peptide Solubility and Aggregation
The solubility of this compound peptides is a complex interplay of intrinsic and extrinsic factors that favor either a dissolved monomeric state or an aggregated, insoluble state.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. A recipe for designing water-soluble, beta-sheet-forming peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Cylindrin Toxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cylindrin toxicity assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of toxicity?
A1: this compound is a toxic oligomer that forms a β-barrel structure. It is believed that this structure can insert into cell membranes, forming pores that lead to ion leakage and ultimately cell death.[1] This disruption of membrane integrity is a key aspect of its cytotoxic effects.
Q2: What is a recommended starting concentration for this compound in a toxicity assay?
A2: A final concentration of 100 µM of the this compound tandem repeat peptide, K11V-TR, has been shown to be toxic to four different mammalian cell lines.[2] However, the optimal concentration is cell-type dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. For initial experiments, a range of 1 µM to 100 µM can be tested.
Q3: How should I prepare a stock solution of a this compound peptide?
A3: Due to their hydrophobic nature, this compound peptides can be prone to aggregation. It is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-2 mg/mL).[3][4] This stock solution can then be diluted in your cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For peptides containing cysteine or methionine, using DMF instead of DMSO is advisable to prevent oxidation.[3]
Q4: My this compound peptide solution appears cloudy. What should I do?
A4: Cloudiness or visible precipitates in your peptide solution are signs of aggregation.[5] To avoid this, ensure the peptide is fully dissolved in the organic solvent before diluting it into your aqueous buffer. Adding the concentrated peptide-organic solvent solution dropwise to a vigorously stirred aqueous buffer can help prevent localized high concentrations that trigger aggregation.[5] Sonication can also aid in dissolving the peptide.[4] If aggregation persists, it may be necessary to re-lyophilize the peptide and try a different solubilization strategy.
Q5: What are the key signaling pathways activated by this compound-induced toxicity?
A5: While the exact pathway for this compound is still under investigation, it is hypothesized to be similar to that of other β-barrel forming amyloid oligomers. This likely involves the intrinsic (mitochondrial) pathway of apoptosis. This compound pores in the mitochondrial membrane can lead to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6]
Troubleshooting Guides
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Inconsistent cell seeding, "edge effects" in the microplate, or improper mixing of the this compound solution.
-
Recommended Solution:
-
Ensure a homogenous cell suspension before seeding by gently pipetting up and down.
-
To minimize evaporation and temperature gradients that cause "edge effects," avoid using the outer wells of the 96-well plate. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Ensure thorough mixing of the this compound working solution before adding it to the wells.
-
Issue 2: No dose-dependent toxic effect is observed.
-
Possible Cause: The this compound concentration range is too high or too low, the incubation time is not optimal, or the chosen assay is not sensitive enough.
-
Recommended Solution:
-
Test a broader range of this compound concentrations (e.g., from 0.1 µM to 200 µM).
-
Perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation period for observing a toxic effect.
-
Confirm that the chosen cell viability assay is appropriate for the expected mechanism of cell death. For example, if apoptosis is expected, a caspase activity assay may be more sensitive than an MTT assay in the early stages.
-
Issue 3: Sudden drop in signal at high this compound concentrations in an MTT assay.
-
Possible Cause: Compound precipitation at high concentrations, leading to light scattering that interferes with the absorbance reading, or off-target effects.
-
Recommended Solution:
-
Visually inspect the wells for any signs of precipitation before adding the MTT reagent.
-
Run a parallel cytotoxicity assay that relies on a different detection principle, such as the LDH release assay, to confirm the results.
-
Quantitative Data Summary
| This compound Peptide | Recommended Starting Concentration | Cell Lines Tested | Reference |
| K11V-TR | 100 µM | Four mammalian cell lines | [2] |
Experimental Protocols
MTT Assay for this compound Toxicity
This protocol is adapted for assessing cell viability after treatment with this compound peptides.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in your cell culture medium from your stock solution.
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
LDH Release Assay for this compound-Induced Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to your experimental wells, prepare a "maximum LDH release" control by treating a set of wells with a lysis solution (e.g., 1% Triton X-100) for the final 30 minutes of the incubation period. Also, include an untreated "spontaneous LDH release" control.[9]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction:
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Caspase-3 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3, a key executioner in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Lysis:
-
After incubation, collect both adherent and floating cells and centrifuge at 250 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a chilled cell lysis buffer provided with the assay kit and incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[11]
-
-
Caspase-3 Activity Measurement:
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[13]
Visualizations
Caption: Hypothesized this compound-induced apoptosis pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Amyloid Beta Oligomers Activate Death Receptors and Mitochondria-Mediated Apoptotic Pathways in Cerebral Vascular Smooth Muscle Cells; Protective Effects of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. abcam.com [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. pnas.org [pnas.org]
How to minimize polymorphism in cylindrin preparations.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing structural polymorphism in cylindrin preparations. The following information is intended for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is not a traditional small-molecule drug but a toxic amyloid oligomer. It is formed from the self-assembly of six identical 11-residue peptides into a cylindrical, barrel-shaped structure composed of antiparallel beta-strands.[1][2][3] It is often studied as a structural model for the toxic oligomers implicated in various amyloid diseases, such as Alzheimer's disease.[1][2][3]
Q2: What does "polymorphism" mean in the context of this compound?
A2: In this context, polymorphism refers to the ability of the same this compound-forming peptides to assemble into different structures.[4][5] The primary polymorphic forms are the desired toxic, barrel-shaped oligomer (this compound) and other, less-defined aggregates or more stable, fibril-like structures.[4] Minimizing polymorphism means maximizing the yield of the this compound barrel structure while preventing the formation of these alternative assemblies.
Q3: Why is it critical to control this compound polymorphism?
A3: Controlling polymorphism is crucial because different assembled forms can have vastly different biological activities and toxicities.[3][6] For research purposes, a homogenous preparation of the this compound barrel is necessary to obtain reproducible results when studying its toxic mechanisms.[1][2] The formation of fibrils or other aggregates can confound experimental results.
Q4: What are the key factors that influence this compound polymorphism?
A4: The stability and formation of the this compound barrel are highly dependent on a delicate interplay of several factors at the molecular level. These include the hydrophobicity and steric effects (size and shape) of the amino acid residues that form the core of the barrel.[1][2] Additionally, inter-chain salt bridges between specific residues are crucial for stabilizing the barrel structure over a fibril-like assembly.[4] At a macroscopic level, experimental conditions such as temperature, pH, peptide concentration, and solvent conditions also play a significant role.[7][8][9]
Troubleshooting Guide
Issue: My this compound preparation shows a high degree of heterogeneity with a mix of oligomers and larger aggregates/fibrils.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Conditions | The solvent system significantly impacts peptide folding and assembly. Vary the solvent polarity or use co-solvents to modulate hydrophobic interactions that are key to barrel formation.[7] Consider using structure-stabilizing solvents like certain alcohols at low concentrations. |
| Incorrect pH or Ionic Strength | The pH and salt concentration of the buffer affect the charge state of amino acid residues, which is critical for the salt bridges that stabilize the this compound barrel.[4] Perform a pH screen around the isoelectric point of the peptide and test a range of salt concentrations (e.g., 50-200 mM NaCl) to optimize electrostatic interactions.[10] |
| Inappropriate Temperature | Temperature affects the kinetics of self-assembly. Fast aggregation at higher temperatures may favor disordered aggregates or fibrils.[11] Try running the assembly protocol at a lower temperature (e.g., 4°C) to slow down the process and favor the more ordered barrel structure. |
| Peptide Concentration is Too High | High initial peptide concentrations can accelerate aggregation and lead to the formation of insoluble fibrils rather than discrete oligomers.[9] Test a range of lower starting concentrations of the peptide monomer. |
| Presence of Impurities or Seed Crystals | Small amounts of pre-existing fibrillar seeds or other impurities can catalyze the formation of undesired polymorphs. Ensure high purity of the initial peptide solution by using size-exclusion chromatography immediately before inducing assembly.[8] |
| Agitation/Stirring Rate | Vigorous stirring can introduce shear forces that may favor the formation of stable fibrillar structures over smaller oligomers.[7][9] If using agitation, try reducing the speed or using a gentle orbital shaker instead of a magnetic stirrer. |
Experimental Protocols
Protocol: Controlled Self-Assembly of this compound to Favor Barrel Formation
This protocol provides a general framework for optimizing the formation of the this compound barrel structure. Specific parameters will need to be empirically determined for the exact peptide sequence.
-
Peptide Preparation:
-
Synthesize and purify the 11-residue this compound-forming peptide using standard solid-phase peptide synthesis and HPLC.
-
Confirm peptide identity and purity (>95%) by mass spectrometry and analytical HPLC.
-
To ensure a monomeric starting state, dissolve the lyophilized peptide in a strong denaturant (e.g., 6 M Guanidinium HCl) and then purify using size-exclusion chromatography (SEC) into the desired experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Assembly Conditions Screening:
-
Prepare a matrix of assembly conditions to test the influence of key parameters.
-
pH: Prepare buffers at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Temperature: Set up incubations at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Peptide Concentration: Test a dilution series of the monomeric peptide solution (e.g., 10 µM, 50 µM, 100 µM).
-
-
Incubation:
-
Aliquot the monomeric peptide into the different buffer conditions from Step 2.
-
Incubate the samples under quiescent (non-agitated) conditions for a set time course (e.g., 1, 6, 12, 24 hours).
-
-
Characterization of Polymorphs:
-
After incubation, analyze the resulting structures.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the assemblies. Look for small, uniform ring-like structures characteristic of barrels versus long, filamentous structures of fibrils.
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure. Beta-sheet-rich structures will show a characteristic negative peak around 218 nm.
-
Size-Exclusion Chromatography (SEC): Separate oligomers from monomers and larger aggregates to assess the homogeneity of the preparation. The this compound hexamer should elute at a volume corresponding to its molecular weight.
-
Data Presentation
Table 1: Influence of Key Parameters on this compound Polymorphism
| Parameter | Effect on Barrel Formation | Effect on Fibril/Aggregate Formation | Rationale |
| Temperature | Lower temperatures may be favorable. | Higher temperatures often accelerate fibril formation.[11] | Slower kinetics at lower temperatures can allow for the proper folding and assembly of the more complex barrel structure.[6] |
| pH | Optimal formation occurs at a pH that stabilizes critical salt bridges.[4] | Deviations from optimal pH can disrupt salt bridges, exposing hydrophobic regions and promoting aggregation.[10] | Electrostatic interactions are key to maintaining the barrel's structural integrity.[4] |
| Peptide Concentration | Favored at lower to moderate concentrations. | High concentrations increase the likelihood of amorphous aggregation and fibril nucleation.[11] | Lower concentrations reduce the probability of intermolecular interactions leading to uncontrolled aggregation. |
| Ionic Strength | Moderate salt concentrations can shield repulsive charges and stabilize the structure. | High salt concentrations can cause "salting out" and promote non-specific aggregation. | Modulates the strength of electrostatic interactions, including the crucial salt bridges.[4] |
| Agitation | Generally disfavored; quiescent conditions are preferred. | Agitation and shear forces can promote the conversion to the more thermodynamically stable fibril form.[7][9] | Provides energy that can overcome the kinetic barrier to fibril formation. |
| Additives/Co-solvents | Small amounts of organic solvents (e.g., 1-5% hexafluoroisopropanol) may stabilize beta-sheet structures necessary for the barrel. | The effect is highly dependent on the specific additive; some may induce aggregation.[7][12] | Additives can modify solvent properties and directly interact with the peptide to influence its conformational landscape.[9] |
Visualizations
Caption: Experimental workflow for optimizing this compound barrel formation.
Caption: Factors influencing the polymorphic outcome of this compound self-assembly.
Caption: Hypothesized toxic mechanism of action for this compound oligomers.
References
- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibril-Barrel Transitions in this compound Amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Examination of Polymorphism in Amyloid Fibrils by Molecular-Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftloscience.com [ftloscience.com]
- 7. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. benthamscience.com [benthamscience.com]
- 9. An Overview of Biological Macromolecule Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Controlling the Polymorphism of Indomethacin with Poloxamer 407 in a Gas Antisolvent Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise in cylindrin CD spectroscopy.
Technical Support Center: Cylindrin CD Spectroscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in this compound circular dichroism (CD) spectroscopy experiments.
Frequently Asked Questions (FAQs)
Section 1: Initial Setup & Environment
Q1: Why is a nitrogen gas purge necessary before and during my CD experiment? A nitrogen (N₂) purge is critical because the high-intensity UV light used in CD spectroscopy can generate ozone from atmospheric oxygen.[1] Ozone and its resulting free radicals can damage the spectrometer's sensitive optical components and electronics.[1] An inert nitrogen atmosphere prevents this damage and also helps improve signal quality, as oxygen absorbs UV radiation below 200 nm.[1]
Q2: My baseline is not flat even after a long warm-up time. What could be the cause? A non-flat baseline can be caused by a mechanically strained quartz cuvette. Strain in the cuvette material can depolarize the light, leading to a poor baseline, especially at shorter wavelengths.[2] It is recommended to use certified "strain-free" cuvettes specifically designed for CD spectroscopy.[2] Additionally, ensure the instrument has had adequate warm-up time, typically at least 20 minutes.[3]
Section 2: Sample & Buffer Preparation
Q3: How do I choose the right buffer for my this compound sample? The ideal buffer should be optically transparent in the far-UV region (190-250 nm) where the peptide backbone signal is measured.[4]
-
Recommended Buffers: Phosphate (pH 6-8) and borate (pH 8-10) buffers are good choices.[3][5] Low-salt buffers are preferable to preserve the native conformation of the protein.[4]
-
Components to Avoid: Many common buffer components absorb strongly in the far-UV, increasing noise and HT voltage. Avoid or use minimal concentrations of Tris, imidazole, DTT, DMSO, and glycerol.[3][5]
-
Salts: Chloride ions (from NaCl or KCl) are strong absorbers in the far-UV.[1][3] If salt is necessary, consider using sodium fluoride (NaF) as an alternative.[3]
Q4: What is the optimal concentration for my this compound sample? The optimal concentration depends on the cuvette path length and the wavelength range being studied. A good starting point is to aim for a sample that gives an optical density (OD) or absorbance maximum of approximately 0.8-1.0, as this provides the best signal-to-noise profile.[2][6]
-
Far-UV (190-250 nm): Typically requires protein concentrations between 0.1 and 0.5 mg/mL.[5][7]
-
Near-UV (250-350 nm): Often requires higher concentrations, above 1 mg/mL.[7]
Q5: My sample purity is around 90%. Is this sufficient for CD spectroscopy? For reliable data, your sample should be >90% pure. Contaminating proteins will contribute their own CD signals, which can interfere with the spectrum of your target this compound and complicate data interpretation.[1]
Q6: Should I degas my sample buffer? Yes, degassing the buffer is an important step. Dissolved oxygen absorbs UV radiation at wavelengths below 200 nm, which can add noise to your spectrum.[1] Gently stirring the buffer under a vacuum for about 30 minutes is a common and effective degassing procedure.[1]
Section 3: Data Acquisition & Instrument Parameters
Q7: What is HT voltage and how does it relate to signal quality? The High Tension (HT) voltage is a measure of the voltage applied to the photomultiplier tube (PMT) detector to amplify the CD signal.[6][8] If the sample absorbs too much light, not enough photons reach the detector, and the instrument increases the HT voltage to compensate.[6][8]
-
A high HT voltage (typically ≥ 700 V) indicates that the absorbance is too high and the resulting CD signal is unreliable and noisy. [6][8]
-
To lower the HT voltage, you can decrease the sample concentration, use a shorter path length cuvette, or select a buffer with lower absorbance.[6]
Q8: How can I improve a noisy spectrum if my HT voltage is already low? If the HT voltage is within an acceptable range but the spectrum is still noisy, you can adjust the following acquisition parameters:
-
Increase Accumulations: Averaging multiple scans (accumulations) will improve the signal-to-noise ratio. The SNR improves with the square root of the number of accumulations.[8]
-
Increase Integration Time (DIT): A longer Digital Integration Time (DIT) or a slower scanning speed allows the detector to collect photons for a longer period at each data point, reducing noise.[6]
-
Increase Bandwidth: For high-sensitivity measurements, increasing the spectral bandwidth from a standard 1 nm to 2 nm can improve the signal-to-noise by increasing light throughput.[6]
Q9: My signal drops off or becomes very noisy below 200 nm. How can I fix this? This is a common issue caused by high absorbance from the buffer, salts, or the sample itself at these low wavelengths.
-
Ensure you are using a low-absorbing buffer (e.g., phosphate) and have avoided chloride salts.[3]
-
Use a shorter path length cuvette (e.g., 0.1 mm or 0.2 mm) to reduce the total absorbance of the solvent.[2][5]
-
Confirm the cuvette is made of high-quality quartz (QS grade) suitable for deep UV measurements.[2]
-
If available, using a Synchrotron Radiation Circular Dichroism (SRCD) instrument can provide a higher photon flux, significantly improving the signal-to-noise ratio at lower wavelengths.[9]
Troubleshooting Guides & Workflows
The following diagrams illustrate logical workflows for optimizing experimental conditions and troubleshooting common issues.
Figure 1. Experimental workflow for optimizing signal-to-noise ratio (SNR).
Figure 2. Troubleshooting logic for diagnosing a noisy CD spectrum.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative parameters for successful CD experiments.
Table 1: Recommended Sample Concentration and Cuvette Path Length
| Wavelength Range | Purpose | Recommended Protein Conc. | Recommended Path Length |
| Far-UV (190-250 nm) | Secondary Structure | 0.1 - 0.5 mg/mL[5][7] | 0.1 - 1 mm[1][5] |
| Near-UV (250-350 nm) | Tertiary Structure | > 1.0 mg/mL[7] | 1 - 10 mm[7] |
Table 2: Buffer and Additive Considerations for Far-UV CD
| Component | Recommendation | Rationale |
| Phosphate, Borate | Good choices | Low absorbance in the far-UV region.[3] |
| Tris, Imidazole | Avoid if possible | High absorbance below ~220 nm, which can mask the protein signal.[5] |
| NaCl, KCl | Avoid | Chloride ions absorb strongly in the far-UV.[3] Use NaF as an alternative if salt is needed.[3] |
| DTT, BME, EDTA | Use at low concentrations (≤ 1mM) | Can be present at low concentrations without significant interference. |
Experimental Protocols
Protocol 1: Acquiring a High-Quality Far-UV CD Spectrum of this compound
This protocol outlines the key steps from instrument startup to final data processing.
-
Instrument Preparation
-
Turn on the spectrometer's nitrogen purge and allow it to flow for at least 15-20 minutes before powering on the lamp.[1]
-
Turn on the lamp and allow the instrument to warm up for a minimum of 20 minutes to ensure thermal stability.[3]
-
Set the temperature controller to the desired experimental temperature.[10]
-
-
Sample and Buffer Preparation
-
Ensure the this compound sample is at least >90% pure.[1]
-
Prepare the sample in a suitable, low-UV absorbing buffer (e.g., 10 mM sodium phosphate).[5] The buffer used for the sample and the baseline must be from the exact same stock.
-
Degas the buffer by stirring under a vacuum for ~30 minutes.[1]
-
Prepare the sample to a final concentration of 0.1-0.2 mg/mL for a 1 mm path length cuvette. Adjust as needed to achieve an optimal absorbance of ~0.8.
-
Accurately determine the final protein concentration for later conversion to molar ellipticity.[4]
-
-
Cuvette Handling
-
Thoroughly clean the quartz cuvette. Soaking in a solution like 2% Hellmanex can remove adsorbed proteins. Rinse thoroughly with ultrapure water.
-
Ensure the cuvette is completely dry and free of smudges before placing it in the sample holder.
-
-
Data Collection
-
Baseline Spectrum: Fill the cuvette with the exact buffer used for the sample. Place it in the holder and acquire a baseline spectrum across the desired wavelength range (e.g., 260 nm to 190 nm). Use the same acquisition parameters (scan speed, accumulations, bandwidth) as for the sample.[11]
-
Sample Spectrum: Carefully rinse the cuvette with the protein sample a few times before filling it. Acquire the sample spectrum using the same parameters. Monitor the HT voltage during the scan; it should not exceed the instrument's limit (e.g., 700 V).[6][8]
-
Parameter Optimization:
-
-
Data Processing
-
Subtract the averaged baseline spectrum from the averaged sample spectrum.[11][12]
-
If necessary, apply a smoothing algorithm (e.g., Savitzky-Golay) to reduce high-frequency noise. Be cautious not to distort the spectrum's key features.[12]
-
Convert the final spectrum from machine units (millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.[5]
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 5. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Going deep into protein secondary structure with synchrotron radiation circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Unraveling Amyloid Oligomer Toxicity: A Comparative Analysis of Cylindrins and Spherical Oligomers
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of different amyloid oligomer structures is paramount in the quest for effective therapeutics against neurodegenerative diseases. This guide provides a comparative analysis of two distinct amyloid oligomer morphologies: the β-barrel structure of cylindrins and the spherical aggregates known as amylospheroids (ASPD), summarizing key experimental data, methodologies, and proposed toxic mechanisms.
While a direct quantitative comparison of toxicity between cylindrins and spherical amyloid oligomers in a single study is not available in the current literature, this guide synthesizes available data to offer a parallel examination of their toxic profiles. It is widely accepted that soluble amyloid-β (Aβ) oligomers are the primary neurotoxic species in Alzheimer's disease, more so than the mature fibrils that form plaques[1][2]. The toxicity of these oligomers, however, is highly dependent on their size, morphology, and the specific protein from which they are derived.
Quantitative Toxicity Data
The following table summarizes the available quantitative and qualitative data on the toxicity of cylindrins and spherical amyloid oligomers. It is important to note that these values are from different studies and experimental systems, and therefore do not represent a direct comparison.
| Oligomer Type | Source Protein/Peptide | Cell Type | Assay | Concentration | Observed Effect | Reference |
| Cylindrin | αB-crystallin fragment (KVKVLGDVIEV) | Not specified | Not specified | Not specified | Described as cytotoxic; mutations can reduce toxicity. | [3] |
| Spherical Oligomer (ASPD) | Amyloid-β (1-42) | Primary cortical neurons | Cell Viability | 1 µM | ~60% decrease in neuronal viability. | [4] |
| Spherical Oligomer (ASPD) | Amyloid-β (1-40) | PC12 cells | MTT Assay | 10 µM | Significant decrease in cell viability. | [5] |
| Spherical Oligomer | Amyloid-β (1-42) | N2A cells | MTT Assay | 100 µM | Oligomers significantly more toxic than fibrils. | [6] |
| Spherical Oligomer | Amyloid-β (1-40) vs. (1-42) | Not specified | Not specified | Not specified | Aβ1-42 ASPD are ~100-fold more toxic than Aβ1-40 ASPD. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of toxicity studies. Below are summaries of protocols used to prepare toxic oligomers and assess their cytotoxicity.
Preparation of Toxic Amyloid Oligomers
Spherical Amyloid Oligomers (Amylospheroids - ASPD): A common method for preparing ASPD involves the slow rotation of a solution of synthetic Aβ peptide.
-
Solubilization: Lyophilized synthetic Aβ peptide (e.g., Aβ1-40 or Aβ1-42) is dissolved in a suitable organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state and remove any pre-existing aggregates. The solvent is then evaporated.
-
Reconstitution: The dried peptide film is reconstituted in a neutral pH buffer (e.g., phosphate-buffered saline, PBS) to a specific concentration.
-
Aggregation: The Aβ solution is subjected to slow rotation or agitation at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., hours to days) to promote the formation of spherical oligomers.
-
Purification (Optional): The resulting mixture can be purified using techniques like size-exclusion chromatography (SEC) or filtration to isolate oligomers of a specific size range.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured in appropriate media in 96-well plates.
-
Treatment: Cells are treated with different concentrations of the prepared amyloid oligomers or a vehicle control.
-
Incubation: The cells are incubated with the oligomers for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated cells compared to control cells indicates reduced cell viability[7][8][9].
Mechanisms of Toxicity and Signaling Pathways
Cylindrins and spherical amyloid oligomers are thought to exert their toxic effects through different, though potentially overlapping, mechanisms.
Cylindrins: The Pore-Forming Hypothesis
The toxicity of cylindrins is primarily attributed to their β-barrel structure, which is proposed to insert into cellular membranes, forming pores or channels. This disruption of membrane integrity leads to uncontrolled ion flux, loss of cellular homeostasis, and ultimately cell death.
Spherical Amyloid Oligomers: A Multi-faceted Attack
The toxicity of spherical amyloid oligomers is more complex and appears to involve multiple pathways, including membrane disruption, receptor-mediated signaling, and induction of intracellular stress. One proposed pathway involves endocytosis and the activation of specific kinases.
References
- 1. Can size alone explain some of the differences in toxicity between β-amyloid oligomers and fibrils? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Amyloid-β Oligomers in Toxicity, Propagation, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-dependent neurotoxicity of β-amyloid oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. αB-Crystallin inhibits the cell toxicity associated with amyloid fibril formation by κ-casein and the amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure of Cylindrins from Amyloid Proteins
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid proteins is a central pathological feature of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. While mature amyloid fibrils were once considered the primary toxic species, a growing body of evidence points to smaller, soluble oligomers as the main culprits in cellular toxicity.[1][2] Among the diverse morphologies of these oligomers, a specific β-barrel structure, termed "cylindrin," has emerged as a critical model for understanding their toxic function.[1][3] This guide provides a structural comparison of cylindrins and this compound-like oligomers derived from different amyloidogenic proteins, supported by experimental data and detailed methodologies.
The Canonical this compound Structure: αB-Crystallin
The first atomic-level structure of a toxic amyloid oligomer was determined for a segment of the human αB-crystallin protein (residues 90-100, K11V), revealing a novel cylindrical β-barrel architecture named a this compound.[3][4] This structure exhibits properties commonly associated with toxic amyloid oligomers: a β-sheet-rich composition, cytotoxicity, and recognition by the anti-oligomer antibody A11.[3]
The αB-crystallin this compound is a hexamer, formed from six antiparallel β-strands arranged into a barrel.[3] A key distinguishing feature is that the β-strands are "out-of-register," meaning they do not align perfectly with their neighbors in the corresponding β-sheet, a contrast to the "in-register" arrangement typically found in mature amyloid fibrils.[1][5] The interior of the barrel is tightly packed with hydrophobic sidechains, creating a "steric zipper"-like interface, while the exterior is more hydrophilic.[1][4][6]
Structural Comparison of Amyloid-Derived Cylindrins
While the archetypal this compound was identified from αB-crystallin, studies suggest that fragments from other disease-associated amyloid proteins can adopt similar toxic, barrel-shaped oligomeric structures.
-
Amyloid-β (Aβ): The Aβ peptide is central to Alzheimer's disease. Due to the rapid aggregation and dynamic nature of full-length Aβ, studying its oligomeric structures is challenging.[7][8] However, research on C-terminal fragments of Aβ, such as Aβ(24-34), Aβ(25-35), and Aβ(26-36), has shown that they can form hexameric oligomers.[7][8][9] Ion-mobility mass spectrometry has revealed that these hexamers have collision cross-sections very similar to the αB-crystallin this compound, strongly suggesting they adopt a comparable β-barrel structure.[7][9] Computational models further support the capacity of Aβ fragments to form stable, this compound-like oligomers.[1][9]
-
Islet Amyloid Polypeptide (IAPP): IAPP, or amylin, is associated with Type 2 Diabetes. Structural studies of IAPP fragments have identified a novel packing motif characterized by out-of-register β-sheets.[5] This shared feature with the canonical this compound structure suggests that IAPP may also be capable of forming toxic, this compound-like oligomers.[5] While the full structure of an IAPP this compound has not been resolved crystallographically, models of IAPP oligomers forming β-barrels within membranes have been proposed as a mechanism for their toxicity.[10]
-
α-Synuclein and Tau: α-Synuclein and Tau are the primary components of aggregates in Parkinson's disease and Alzheimer's disease (neurofibrillary tangles), respectively.[11][12] Both proteins are intrinsically disordered and form a wide array of oligomeric species.[13][14] While these oligomers are considered the key pathogenic drivers, the specific this compound β-barrel architecture has not been definitively identified for either α-synuclein or Tau to date.[15] Their toxic oligomers are known to be β-sheet-rich, but may adopt different structural motifs than the canonical six-stranded this compound.[16]
Quantitative Structural Data
The following table summarizes key quantitative parameters for cylindrins and this compound-like structures derived from different amyloid protein fragments.
| Amyloid Protein Fragment | Oligomer Stoichiometry | Key Structural Feature | Dimensions | Experimental Technique(s) |
| αB-Crystallin (K11V) | Hexamer | 6-stranded β-barrel; out-of-register antiparallel β-strands | Inner Diameter: ~12 Å[4] | X-ray Crystallography, SEC-HPLC[3] |
| Amyloid-β (Aβ(25-35)) | Hexamer | Presumed 6-stranded β-barrel | Collision Cross-Section similar to αB-Crystallin this compound[9] | Ion-Mobility Mass Spectrometry (IM-MS), Computational Modeling[7][9] |
| IAPP (NFGAILS) | Hexamers/Trimers | Out-of-register β-sheets[5] | N/A | X-ray Crystallography (of fragment fibrils)[5] |
Experimental Methodologies
The characterization of transient and polymorphic amyloid oligomers requires a combination of high-resolution structural biology techniques and biophysical methods.
X-ray Crystallography
This technique was pivotal in determining the first atomic-resolution structure of a toxic amyloid oligomer, the αB-crystallin-derived this compound.[3]
-
Protocol:
-
Peptide Synthesis & Purification: The amyloidogenic peptide fragment (e.g., K11V from αB-crystallin) is synthesized and purified, often using High-Performance Liquid Chromatography (HPLC).
-
Crystallization: The purified peptide is concentrated to high levels (e.g., >10 mg/mL) and subjected to vapor diffusion crystallization screening under various conditions (precipitants, pH, temperature).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. Diffraction data are collected on a detector.
-
Structure Determination: The diffraction pattern is processed to determine the electron density map, from which the atomic coordinates of the peptide assembly are calculated and a 3D model is built.[3]
-
Ion-Mobility Mass Spectrometry (IM-MS)
IM-MS is a powerful tool for analyzing heterogeneous mixtures of oligomers in the gas phase, providing information on their size, stoichiometry, and overall shape (via collision cross-section).[7][9] It is particularly useful when crystallization is not feasible.
-
Protocol:
-
Sample Preparation: Amyloid peptides are incubated under conditions that promote oligomer formation.
-
Electrospray Ionization (ESI): The solution containing the mixture of monomers and oligomers is introduced into the mass spectrometer using nano-ESI, which gently transfers the complexes into the gas phase as ions.
-
Ion Mobility Separation: The ions are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube. Their drift time is dependent on their size and shape (collision cross-section); compact, folded structures travel faster than extended ones of the same mass.
-
Mass Analysis: Following mobility separation, the ions enter a mass analyzer (e.g., time-of-flight) to determine their mass-to-charge ratio.
-
Data Analysis: By correlating drift time with mass-to-charge ratio, a 2D plot is generated that separates different oligomeric species. The experimental collision cross-section can be calculated and compared to theoretical values from structural models (e.g., a this compound model).[9]
-
Atomic Force Microscopy (AFM)
AFM provides nanoscale imaging of amyloid aggregates, allowing for direct visualization of the morphology and dimensions of oligomers and fibrils on a surface.[17][18]
-
Protocol:
-
Sample Deposition: A solution containing amyloid oligomers is deposited onto a smooth, flat substrate, typically freshly cleaved mica.[17]
-
Incubation & Rinsing: The sample may be incubated to allow for surface adsorption, followed by gentle rinsing with ultrapure water to remove unbound peptides and salts. The sample is then dried.
-
Imaging: Imaging is performed in tapping mode, where a sharp tip attached to a cantilever is oscillated near its resonance frequency as it scans the surface. Changes in oscillation amplitude due to tip-sample interactions are used to reconstruct the surface topography.
-
Analysis: The resulting images provide height, diameter, and morphological information (e.g., spherical, annular) of the oligomeric species.[18][19]
-
Visualizations: Pathways and Workflows
Caption: Logical flow from native monomers to toxic oligomers, including cylindrins, and finally to mature amyloid plaques.
Caption: A typical experimental workflow for the structural and functional characterization of amyloid oligomers like cylindrins.
References
- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structures of IAPP Amyloidogenic Segments Reveal a Novel Packing Motif of Out-of-Register Beta Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amyloid β‑Protein C‑Terminal Fragments: Formation of Cylindrins and β‑Barrels [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Alpha-synuclein structure, functions, and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | α-Synuclein: An All-Inclusive Trip Around its Structure, Influencing Factors and Applied Techniques [frontiersin.org]
- 15. A glimpse into the structural properties of α-synuclein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Insights into Amyloid Oligomers of the Parkinson Disease-related Protein α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biophysics.org [biophysics.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
Validating the Role of Cylindrin-like β-Barrel Structures in Neurodegeneration: A Comparative Guide to Animal Models
For Researchers, Scientists, and Drug Development Professionals
The hypothesis that toxic amyloid oligomers share a common, cylindrin-like β-barrel structure is a compelling area of research in the field of neurodegenerative diseases. While direct in vivo validation of this compound itself is not yet available in the scientific literature, extensive research utilizing amyloid-β (Aβ) oligomers, which are known to form such β-barrel conformations, provides a strong proxy for understanding their role in neurodegeneration. This guide offers a comparative overview of key animal models used to validate the neurotoxic effects of these structures, presenting experimental data, detailed protocols, and visual representations of the implicated biological pathways.
Comparative Analysis of Animal Models for Aβ Oligomer-Induced Neurotoxicity
The following table summarizes quantitative data from studies utilizing Caenorhabditis elegans, Drosophila melanogaster, and mouse models to investigate the neurodegenerative effects of Aβ oligomers. These models offer a range of complexities and experimental advantages for dissecting the mechanisms of β-barrel oligomer toxicity.
| Animal Model | Key Phenotypes Observed | Quantitative Data Highlights | Advantages | Limitations |
| C. elegans | Age-dependent paralysis, reduced lifespan, neuronal dysfunction (e.g., impaired pharyngeal pumping), aggregate deposition.[1][2][3] | - Pan-neuronal expression of Aβ1-42 leads to a significant reduction in median and maximum lifespan, with severity correlating with expression levels[3].- A2V-mutated Aβ1-40, which favors oligomer formation, causes a significant decrease in pharyngeal pumping rate compared to wild-type Aβ1-40[1][2]. | - Short lifespan and rapid life cycle.- Well-defined nervous system with 302 neurons.- Genetic tractability and availability of numerous transgenic strains.- Transparent body allows for in vivo imaging of aggregate formation. | - Lacks the complex brain structures of mammals.- Differences in physiology and drug metabolism compared to humans. |
| Drosophila melanogaster | Reduced lifespan, locomotor defects, age-dependent neurodegeneration, rough eye phenotype, Aβ aggregate deposition.[4][5][6][7] | - Expression of Aβ1-42 in the central nervous system severely shortens lifespan and reduces locomotor activity[7].- Co-expression of Aβ and tau enhances neurotoxicity, leading to a more severe rough eye phenotype[6].- Pyroglutamated Aβ (AβpE3–42) induces progressive, caspase-dependent degeneration of photoreceptor neurons[5]. | - Sophisticated genetic tools (e.g., GAL4/UAS system) for tissue-specific gene expression.- More complex brain and behaviors compared to C. elegans.- Conservation of many fundamental signaling pathways with humans. | - Innate immune system differs significantly from mammals.- Shorter lifespan may not fully recapitulate the chronic nature of human neurodegenerative diseases. |
| Mouse Models | Age-dependent cognitive deficits (memory impairment), synaptic dysfunction, neuronal loss, glial activation, tau hyperphosphorylation, Aβ oligomer accumulation.[8][9][10] | - Repeated hippocampal injections of soluble Aβ1-42 oligomers in awake mice induce marked neuronal loss and deficits in hippocampus-dependent memory[10].- APPE693Δ-Tg mice, which accumulate Aβ oligomers without forming plaques, exhibit a significant decrease in NeuN-positive cells in the hippocampal CA3 region at 24 months[9].- Aβ oligomers trigger pathological cascades leading to neuronal death long after the initial intraneuronal accumulation[9]. | - Closest physiological and genetic similarity to humans among the models presented.- Complex cognitive and behavioral assays are possible.- Established transgenic lines that mimic aspects of Alzheimer's disease pathology. | - High cost and long experimental timelines.- Ethical considerations.- Some models fail to fully recapitulate all aspects of human neurodegenerative disease, such as extensive neuronal loss[8]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for the preparation of Aβ oligomers and their application in animal models.
Protocol 1: Preparation of Soluble Aβ1-42 Oligomers for In Vivo Studies
This protocol is adapted from methodologies used for preparing neurotoxic Aβ oligomers for injection into mouse models and can be adapted for other model systems.[11][12][13]
Materials:
-
Synthetic Aβ1-42 peptide (lyophilized)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Ice-cold phenol red-free F-12 cell culture media
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Monomerization of Aβ1-42: a. Resuspend the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mM. b. Incubate at room temperature for 1-2 hours to ensure the peptide is in a monomeric state. c. Aliquot the solution into low-adhesion microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a SpeedVac to form a thin peptide film. e. Store the dried peptide films at -80°C until use.
-
Oligomer Preparation: a. Resuspend the dried Aβ1-42 peptide film in DMSO to a concentration of 5 mM. b. Vortex briefly to ensure complete dissolution. c. Dilute the 5 mM Aβ1-42 stock to 100 µM with ice-cold, phenol red-free F-12 media. d. Incubate the solution at 4°C for 24 hours to allow for the formation of soluble oligomers.
-
Quality Control: a. Confirm the presence of oligomers and the absence of fibrils using techniques such as Atomic Force Microscopy (AFM) or Western blotting with conformation-specific antibodies (e.g., A11 for oligomers, OC for fibrils).
Protocol 2: Assessment of Neurotoxicity in Drosophila melanogaster
This protocol outlines a common method for evaluating the neurotoxic effects of Aβ oligomer expression in the fly eye.
Materials:
-
Transgenic Drosophila lines (e.g., GMR-Gal4 driver line, UAS-Aβ1-42 responder line)
-
Standard fly food
-
Stereomicroscope
-
Histology equipment (for sectioning and staining)
Procedure:
-
Genetic Crosses: a. Set up genetic crosses between the GMR-Gal4 driver line (directs expression to the developing eye) and the UAS-Aβ1-42 responder line. b. As a control, cross the GMR-Gal4 line to a wild-type strain.
-
Phenotypic Analysis of the Eye: a. Examine the external eye morphology of the F1 progeny under a stereomicroscope. b. Score the severity of the "rough eye" phenotype, which is indicative of photoreceptor neurodegeneration. A quantitative scoring system can be developed based on the degree of ommatidial disorganization and bristle loss.
-
Histological Analysis: a. At different ages (e.g., 1, 10, and 30 days post-eclosion), collect adult fly heads. b. Fix, embed, and section the heads for histological analysis. c. Stain the sections with hematoxylin and eosin (H&E) or specific antibodies (e.g., anti-Aβ) to visualize the retinal structure and Aβ deposits. d. Quantify the degree of retinal degeneration by measuring the thickness of the retina or counting the number of surviving photoreceptor neurons.
Signaling Pathways and Experimental Workflows
The neurotoxicity of Aβ oligomers is mediated by a complex interplay of signaling pathways. The following diagrams, generated using Graphviz, illustrate a key pathogenic pathway and a typical experimental workflow for validating the role of this compound-like oligomers in neurodegeneration.
Caption: Aβ oligomer-induced neurotoxic signaling cascade.
Caption: Workflow for validating neurotoxicity of Aβ oligomers.
Conclusion
While the direct role of this compound in neurodegeneration awaits further investigation, the use of Aβ oligomers with this compound-like β-barrel structures in various animal models provides compelling evidence for the neurotoxic potential of this structural motif. The comparative data presented here highlight the strengths and limitations of C. elegans, Drosophila, and mouse models in these validation studies. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of β-barrel oligomer-induced neurotoxicity and to develop novel therapeutic strategies for devastating neurodegenerative diseases.
References
- 1. Expression of A2V-mutated Aβ in Caenorhabditis elegans results in oligomer formation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Recognition of Biologically Active Amyloid-β Oligomers by a New Surface Plasmon Resonance-based Immunoassay and an in Vivo Assay in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels of Amyloid Beta (Aβ) Expression in the Caenorhabditis elegans Neurons Influence the Onset and Severity of Neuronally Mediated Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Aβ Proteotoxicity and Therapeutic Candidates Using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toxicities of amyloid-beta and tau protein are reciprocally enhanced in the Drosophila model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Aβ Analysis in Drosophila Reveals High Toxicity for the 1-42, 3-42 and 11-42 Peptides, and Emphasizes N- and C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Amyloid β Oligomers: Their Contribution to Synaptic Alteration, Abnormal Tau Phosphorylation, Glial Activation, and Neuronal Loss In Vivo | Journal of Neuroscience [jneurosci.org]
- 10. Neurotoxicity and Memory Deficits Induced by Soluble Low-Molecular-Weight Amyloid-β1–42 Oligomers Are Revealed In Vivo by Using a Novel Animal Model | Journal of Neuroscience [jneurosci.org]
- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Analysis of Cylindrin and Beta-Barrel Pore-Forming Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cylindrin, a toxic amyloid oligomer, and classical beta-barrel pore-forming toxins (β-PFTs). The content is designed to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development endeavors.
Introduction
Pore-forming toxins (PFTs) are a diverse class of proteins that disrupt cellular homeostasis by creating pores in target cell membranes. A major category of these toxins is the beta-barrel pore-forming toxins (β-PFTs), which are virulence factors for a variety of pathogenic bacteria. These toxins are secreted as soluble monomers that oligomerize on the host cell membrane to form a transmembrane β-barrel pore, leading to ion dysregulation and cell death.[1][2][3]
Cylindrins, on the other hand, are toxic, amyloid-related oligomers that also form a cylindrical beta-barrel structure.[4][5] Unlike classical bacterial β-PFTs, cylindrins are typically associated with amyloid diseases and are formed from segments of amyloidogenic proteins, such as alphaB crystallin.[4][5] Their mechanism of toxicity is linked to their ability to disrupt membrane integrity, a feature they share with β-PFTs, though their primary context and formation differ significantly.[5]
This guide will delve into a quantitative and qualitative comparison of these two types of β-barrel structures, examining their pore characteristics, cytotoxic effects, and the cellular signaling pathways they trigger.
Quantitative Data Comparison
The following tables summarize key quantitative data for a representative β-PFT, Staphylococcal alpha-hemolysin, and a this compound-forming peptide derived from alphaB crystallin.
| Feature | This compound (from K11V-TR peptide) | Alpha-Hemolysin (Staphylococcal) | Reference(s) |
| Pore-forming unit | 6 anti-parallel peptide strands | 7 protein monomers | [4] |
| Pore Inner Diameter | ~1.2 nm (at the narrowest point) | 1.4 - 4.6 nm | [4] |
| Transmembrane Structure | Cylindrical beta-barrel | Heptameric beta-barrel | [3][4] |
Table 1: Comparison of Physical Pore Characteristics.
| Toxin | Cell Line | IC50 / LC50 | Assay | Reference(s) |
| This compound (K11V-TR peptide) | HeLa, HEK293, PC12, SH-SY5Y | ~100 µM (viability reduced to ~40-60%) | MTT Assay | [4] |
| Alpha-Hemolysin | NALL-1 (lymphoblastic leukemia) | 0.008 µg/mL | WST-based viability assay | [6] |
| Alpha-Hemolysin | HL60 (promyelocytic leukemia) | 0.025 µg/mL | WST-based viability assay | [6] |
| Alpha-Hemolysin | U937 (monoblastic leukemia) | 0.072 µg/mL | WST-based viability assay | [6] |
| Alpha-Hemolysin | THP-1 (monocytic leukemia) | 0.082 µg/mL | WST-based viability assay | [6] |
Signaling Pathways and Cellular Responses
This compound and beta-barrel pore-forming toxins induce distinct signaling cascades upon interaction with host cells, ultimately leading to cell death.
This compound-Induced Cellular Stress
The toxicity of this compound is closely linked to its amyloidogenic nature. These oligomers can directly interact with and disrupt cellular membranes, leading to a loss of ion homeostasis. This disruption triggers broader cellular stress responses, including:
-
Endoplasmic Reticulum (ER) Stress: The influx of ions and disruption of cellular processes can lead to the accumulation of misfolded proteins in the ER, activating the unfolded protein response (UPR).
-
Oxidative Stress: Membrane damage and mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Apoptosis: The culmination of these stress pathways can activate the intrinsic apoptotic pathway, leading to programmed cell death.[7]
Alpha-Hemolysin and Inflammasome Activation
Staphylococcal alpha-hemolysin triggers a potent inflammatory response through the activation of the NLRP3 inflammasome. The key steps in this pathway are:
-
Pore Formation: Alpha-hemolysin monomers bind to the cell surface and assemble into a heptameric pore.
-
Potassium Efflux: The pore allows for the rapid efflux of intracellular potassium ions.
-
NLRP3 Inflammasome Assembly: The drop in intracellular potassium is a key signal for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.
-
Caspase-1 Activation: Within the inflammasome, pro-caspase-1 is cleaved to its active form, caspase-1.
-
Cytokine Maturation and Pyroptosis: Active caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms. It also cleaves Gasdermin D, leading to the formation of pores in the plasma membrane and a form of inflammatory cell death called pyroptosis.
Additionally, alpha-hemolysin can activate the p38 MAPK signaling pathway, contributing to the cellular stress response and inflammatory cytokine production.[8][9]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize and compare this compound and β-PFTs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.
-
Toxin Treatment: Treat the cells with varying concentrations of the toxin (this compound or β-PFT) and incubate for a predetermined period (e.g., 6, 12, or 24 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of toxin that inhibits 50% of cell viability) can be determined by plotting cell viability against toxin concentration.
Pore Size Determination
This assay measures the ability of a toxin to permeabilize artificial lipid vesicles (liposomes).
Principle: Liposomes are loaded with a fluorescent dye at a self-quenching concentration. Upon pore formation by the toxin, the dye is released, becomes diluted, and its fluorescence increases.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.
-
Toxin Incubation: Add the toxin to the liposome suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of pore formation.
-
Pore Size Estimation: To estimate the pore size, liposomes can be loaded with fluorescently labeled dextrans of varying molecular weights. The size of the largest dextran that can be released indicates the approximate pore diameter.[10]
This technique provides direct measurement of the electrical properties of single pores.
Principle: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments. The toxin is added to one compartment, and the formation of a pore is detected as a stepwise increase in the ionic current across the membrane when a voltage is applied.
Protocol:
-
Bilayer Formation: A lipid solution (e.g., DPhPC in n-decane) is painted across a small aperture in a Teflon cup separating two chambers filled with an electrolyte solution.
-
Toxin Addition: The toxin is added to the cis chamber (the side to which voltage is applied).
-
Current Measurement: A voltage is applied across the bilayer, and the ionic current is measured using Ag/AgCl electrodes and a sensitive amplifier.
-
Pore Characterization: The conductance of a single pore can be calculated from the current jump (ΔI) and the applied voltage (V) using Ohm's law (g = ΔI/V). The pore size can be estimated from the conductance.[11][12][13]
Inflammasome Activation Assay (Western Blot)
This method is used to detect the activation of the NLRP3 inflammasome by monitoring the cleavage of caspase-1.
Principle: Active caspase-1 is a heterodimer of p20 and p10 subunits, which are generated by the cleavage of the 45 kDa pro-caspase-1. These cleavage products can be detected by Western blotting.
Protocol:
-
Cell Lysis and Supernatant Collection: After toxin treatment, collect the cell culture supernatant and lyse the cells.
-
Protein Concentration Determination: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate proteins from the supernatant and cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the p20 subunit of caspase-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of the p20 band in the supernatant is indicative of caspase-1 activation and secretion.[1][14][15]
Experimental Workflow
The characterization of pore-forming toxins typically follows a structured workflow to elucidate their structure, function, and mechanism of action.
Conclusion
This guide provides a comparative framework for understanding the similarities and differences between this compound and classical beta-barrel pore-forming toxins. While both form β-barrel pores and exhibit cytotoxicity, their origins, specific mechanisms of action, and the cellular responses they elicit are distinct. Cylindrins, as amyloid-related oligomers, offer a unique perspective on protein misfolding diseases and their intersection with membrane disruption. In contrast, bacterial β-PFTs are well-established virulence factors with specific host-pathogen interaction pathways.
For researchers and drug development professionals, understanding these nuances is critical. Targeting the formation or function of bacterial β-PFTs holds promise for anti-virulence therapies. Conversely, elucidating the mechanisms of this compound-induced toxicity may provide novel therapeutic targets for amyloid-related neurodegenerative diseases. The experimental protocols and workflows outlined in this guide provide a foundation for further investigation into these fascinating and medically relevant pore-forming structures.
References
- 1. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 2. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 3. Pore-forming toxin - Wikipedia [en.wikipedia.org]
- 4. Atomic View of a Toxic Amyloid Small Oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Staphylococcal α-Hemolysin (α-Toxin) against Human Leukocyte Populations [jstage.jst.go.jp]
- 7. Combating amyloid-induced cellular toxicity and stiffness by designer peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of MAPK p38 in the cellular responses to pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S. aureus haemolysin A-induced IL-8 and IL-6 release from human airway epithelial cells is mediated by activation of p38- and Erk-MAP kinases and additional, cell type-specific signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Molecular Properties of Pore-Forming Toxins with Planar Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 12. Rapid and Resilient Detection of Toxin Pore Formation Using a Lipid Bilayer Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Cylindrin Structure: A Universal Blueprint for Toxic Amyloid Conformations?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest to understand the molecular basis of amyloid diseases, such as Alzheimer's and Parkinson's, has increasingly focused on the structure of the toxic protein aggregates. Among the various conformations, the "cylindrin" structure—a barrel-shaped oligomer—has been proposed as a common, toxic amyloid conformation. This guide provides a comparative analysis of the this compound structural model against other amyloid conformations, supported by experimental data, to evaluate its potential as a universal toxic entity.
Executive Summary
Evidence suggests that soluble, pre-fibrillar oligomers are the primary cytotoxic species in many amyloid diseases, rather than the mature, insoluble fibrils. The this compound model, a six-stranded anti-parallel β-barrel, represents a specific atomic structure of a toxic oligomer. While the term "this compound" is not universally used, oligomers with similar barrel-like or pore-forming architectures are widely reported to be toxic. This guide compares the structural features and cytotoxic effects of these this compound-like oligomers with other amyloid-beta (Aβ) conformations. The data indicates that while a single universal toxic conformation has not been identified, barrel-shaped oligomers represent a significant class of cytotoxic amyloid structures.
Data Presentation: Quantitative Comparison of Amyloid Conformer Cytotoxicity
The following table summarizes quantitative data from studies assessing the cytotoxicity of different Aβ42 oligomer preparations on the human neuroblastoma cell line, SH-SY5Y. While a direct comparison with a specific "this compound" peptide is not available in the literature, the data for various toxic oligomer preparations, some of which are described as having pore-forming or barrel-like properties, provide a valuable comparative insight.
| Amyloid Conformation | Peptide | Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| Prefibrillar Oligomers (A+ Oligomers) | Aβ42 | SH-SY5Y | MTT | 3.0 | 24 | ~69% | [1] |
| Aβ-derived diffusible ligands (ADDLs) | Aβ42 | SH-SY5Y | MTT | 3.0 | 24 | ~65% | [1] |
| Mature Fibrils (F1) | Aβ42 | SH-SY5Y | MTT | 3.0 | 24 | ~79% | [1] |
| Mature Fibrils (F2) | Aβ42 | SH-SY5Y | MTT | 3.0 | 24 | ~83% | [1] |
| Oligomers (in situ fibrillizing) | Aβ42 | Differentiated SH-SY5Y | PI Staining | 10 | 48 | ~70% (viability) | [2] |
| Monomers | Aβ42 | Differentiated SH-SY5Y | PI Staining | 10 | 48 | ~95% (viability) | [2] |
| TAT-fused Aβ42 (highly cell-permeable) | TAT-Aβ42 | HeLa | MTT | 5.0 | 24 | <50% | [3] |
Note: Direct comparison of absolute toxicity between different studies should be approached with caution due to variations in experimental conditions, peptide preparation protocols, and specific cell culture conditions. However, the relative toxicity between different amyloid conformations within the same study provides a reliable basis for comparison.
Structural Comparison: this compound vs. Other Amyloid Conformations
The "this compound" model, derived from a segment of αB crystallin, presents a distinct architecture compared to the canonical cross-β sheet structure of mature amyloid fibrils[4].
-
This compound/Barrel-Shaped Oligomers: These are typically small, soluble oligomers composed of 6-12 peptide monomers arranged in an anti-parallel β-sheet conformation, forming a central pore or channel[4][5]. This structure is hypothesized to mediate toxicity by inserting into cell membranes and disrupting ion homeostasis[6].
-
Prefibrillar Oligomers: This is a broader category of small, soluble aggregates that are intermediates on the pathway to fibril formation. They are often characterized by their recognition by the A11 antibody and are generally considered highly cytotoxic[1]. Their exact structures are heterogeneous but are thought to be rich in β-sheet content.
-
Mature Amyloid Fibrils: These are large, insoluble aggregates characterized by a cross-β sheet structure, where β-strands run perpendicular to the fibril axis. They are generally considered to be less directly toxic than oligomeric species, potentially acting as reservoirs for the release of toxic oligomers.
Mandatory Visualizations
Caption: Diagram of a this compound-like β-barrel structure forming a pore in a cell membrane, leading to ion dysregulation.
Caption: Signaling pathways activated by toxic amyloid-β oligomers, leading to apoptosis.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.
Materials:
-
Amyloid peptide stock solution (e.g., Aβ42)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm)
Protocol:
-
Prepare the amyloid peptide solution at the desired final concentration in the assay buffer.
-
Add ThT to the peptide solution to a final concentration of 10-20 µM.
-
Pipette 100-200 µL of the mixture into each well of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).
-
Plot the fluorescence intensity against time to obtain an aggregation curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
Amyloid peptide preparations (monomers, oligomers, fibrils)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well tissue culture plate
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of the different amyloid peptide preparations. Include untreated cells as a control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Conclusion
The concept of the this compound structure as a toxic amyloid conformation is supported by a body of evidence demonstrating the cytotoxicity of barrel-shaped, pore-forming oligomers. While it may not be a "universal" toxic structure in the sense that all toxic oligomers adopt this exact conformation, it represents a key structural motif associated with amyloid pathology. The ability of these structures to interact with and disrupt cellular membranes provides a plausible mechanism for their toxicity. Further research focusing on high-resolution structural determination of various toxic oligomers and direct comparative cytotoxicity studies will be crucial to fully elucidate the structure-toxicity relationship in amyloid diseases.
References
- 1. A single-domain antibody detects and neutralises toxic Aβ42 oligomers in the Alzheimer’s disease CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toxicity of Amyloid β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural conversion of neurotoxic amyloid-β(1–42) oligomers to fibrils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the A11 Anti-Oligomer Antibody: Specificity for Cylindrin Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the A11 anti-oligomer antibody, with a specific focus on its reactivity towards cylindrin structures. We will explore its performance in relation to other available antibodies, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to A11 and Amyloid Oligomers
The A11 antibody is a polyclonal antibody renowned for its ability to recognize a conformation-dependent epitope common to prefibrillar oligomers of a wide range of amyloidogenic proteins.[1][2] This characteristic makes it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, where the accumulation of misfolded protein oligomers is a key pathological feature.[3][4] Unlike antibodies that are specific to a particular protein sequence, A11's utility lies in its broad-spectrum recognition of a toxic oligomeric conformation, suggesting it targets a common structural motif in the backbones of these aggregates.[3][5][6] Crucially, A11 does not react with the monomeric (unfolded) or the mature fibrillar forms of these proteins.[1][7][8]
A significant aspect of A11's binding profile is its recognition of structures with antiparallel β-sheets. This includes β-barrels and β-cylindrins, which are specific types of β-barrel oligomers formed by certain peptide fragments. While direct quantitative binding data for A11 with isolated cylindrins is not extensively published, its established reactivity with these structural motifs provides a strong basis for its use in their detection.
Comparison of A11 with Alternative Anti-Oligomer Antibodies
The selection of an appropriate antibody is critical for the specific and accurate detection of amyloid oligomers. Below is a comparison of A11 with other commonly used antibodies in the field.
| Antibody | Type | Specificity | Reactivity with Monomers | Reactivity with Fibrils | Key Characteristics |
| A11 | Polyclonal | Conformation-specific (prefers prefibrillar oligomers with antiparallel β-sheets, including β-barrels and cylindrins) | No | No | Broad-spectrum recognition of oligomers from different amyloid proteins. Sequence-independent. |
| OC | Polyclonal | Conformation-specific (prefers fibrillar oligomers and mature fibrils with parallel, in-register β-sheets) | No | Yes | Often used in conjunction with A11 to distinguish between prefibrillar and fibrillar oligomer types. |
| 6E10 | Monoclonal | Sequence-specific (recognizes residues 1-16 of Amyloid-β) | Yes | Yes | Specific to Amyloid-β and does not recognize other amyloid proteins. |
| Monoclonal Anti-Oligomer Antibodies (e.g., Mab55, Mab118, Mab204, Mab205) | Monoclonal | Conformation-specific (recognize subsets of A11-positive oligomers) | No | No | Offer more specific recognition of certain oligomer subtypes compared to the polyclonal A11. |
Experimental Data
Dot Blot Analysis of A11 Specificity
Dot blot assays are a common method to assess the specificity of A11. In a typical experiment, different forms of an amyloid protein (monomer, oligomer, and fibril) are spotted onto a nitrocellulose membrane and probed with the A11 antibody.
-
Expected Outcome: A strong signal is observed for the oligomer spots, while little to no signal is detected for the monomer and fibril spots. This demonstrates the antibody's specificity for the oligomeric conformation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the preparation of A11-positive oligomers and for performing a dot blot analysis.
Preparation of A11-Positive Amyloid-β (Aβ) Oligomers
This protocol describes a method to prepare Aβ oligomers that are recognized by the A11 antibody.[9]
-
Peptide Preparation: Start with synthetic Aβ1-42 peptide. Dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state and to remove any pre-existing aggregates.
-
Solubilization: Evaporate the HFIP and resuspend the peptide film in a small volume of dimethyl sulfoxide (DMSO).
-
Oligomerization: Dilute the DMSO-resuspended peptide into phosphate-buffered saline (PBS) to a final concentration that promotes oligomer formation (e.g., 100 µM).
-
Incubation: Incubate the solution at 4°C for 24 hours to allow for the formation of stable oligomers.
-
Centrifugation: Centrifuge the preparation to pellet any large, insoluble aggregates, enriching the supernatant with soluble oligomers.
Dot Blot Protocol for A11 Antibody
This protocol provides a step-by-step guide for performing a dot blot to assess A11 reactivity.[9]
-
Membrane Preparation: Spot 1-2 µL of your prepared monomer, oligomer, and fibril samples onto a dry nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the A11 antibody diluted in blocking buffer (typically 1:1000 to 1:5000) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 4).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.
Visualizations
Logical Relationship of Amyloid Species and Antibody Specificity
Caption: Antibody specificity for different amyloid-β conformations.
Experimental Workflow for A11 Dot Blot Analysisdot
References
- 1. Conformation dependent monoclonal antibodies distinguish different replicating strains or conformers of prefibrillar Aβ oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charles B. Glabe, PhD | Parkinson's Disease [michaeljfox.org]
- 3. Amyloid Oligomers (A11) Antibody (SPC-506) Rabbit Polyclonal [stressmarq.com]
- 4. mybiosource.com [mybiosource.com]
- 5. sysy.com [sysy.com]
- 6. Anti-Amyloid Oligomer Antibody, αβ, oligomeric | AB9234 [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibril specific, conformation dependent antibodies recognize a generic epitope common to amyloid fibrils and fibrillar oligomers that is absent in prefibrillar oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A11-positive β-amyloid Oligomer Preparation and Assessment Using Dot Blotting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cylindrin and Amyloid Fibril Core Stability
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Stability of Cylindrin Oligomers and Amyloid Fibril Cores with Supporting Experimental Data.
The aggregation of proteins into amyloid structures is a hallmark of numerous neurodegenerative diseases. While the remarkable stability of mature amyloid fibrils is well-documented, the transient, often toxic, oligomeric precursors, such as cylindrins, present a distinct stability profile. This guide provides a comparative analysis of the stability of this compound β-barrel structures and the core of mature amyloid fibrils, offering insights into their structural vulnerabilities and potential therapeutic targeting.
Structural Stability: A Tale of Two Assemblies
Amyloid fibrils are characterized by a highly stable cross-β structure, where β-sheets run perpendicular to the fibril axis, held together by a dense network of hydrogen bonds and tight side-chain packing, often referred to as a "steric zipper".[1][2] This intricate and repetitive architecture confers exceptional resistance to denaturation.
In contrast, cylindrins, a class of toxic amyloid oligomers, adopt a β-barrel conformation composed of out-of-register antiparallel β-strands.[3] While sharing the β-sheet motif with fibrils, their cylindrical arrangement and less extensive intermolecular contacts are thought to contribute to a comparatively lower stability. This inherent instability, however, may be linked to their transient nature and cellular toxicity.
Quantitative Comparison of Stability
Direct, side-by-side quantitative experimental data comparing the stability of a specific this compound with its corresponding mature amyloid fibril core is limited. However, studies on fibrillar oligomers of amyloid-β (Aβ), which share structural similarities with mature fibrils, provide valuable insights. These fibrillar oligomers are considered to be on-pathway to fibril formation and are found to be less stable than the final fibril form.
A study by Breydo and colleagues provides a quantitative comparison of the stability of Aβ40 fibrillar oligomers (FOs) and mature fibrils using chemical denaturation with guanidinium thiocyanate (GdnSCN). The midpoint of the denaturation curve (C1/2), which represents the concentration of denaturant required to unfold 50% of the protein, serves as a measure of stability.
| Structure | Denaturant | C1/2 Value (M) | Reference |
| Aβ40 Fibrillar Oligomers (FOs) | GdnSCN | ~0.7 M | Breydo et al., 2016 |
| Aβ40 Mature Fibrils | GdnSCN | 1.2 ± 0.1 M | Breydo et al., 2016 |
This data clearly indicates that the mature amyloid fibrils are significantly more resistant to chemical denaturation than their oligomeric precursors. The higher C1/2 value for fibrils reflects a greater thermodynamic stability.
Experimental Protocols
The stability of protein structures like cylindrins and amyloid fibrils can be assessed using various biophysical techniques. Thermal and chemical denaturation are common approaches, often monitored by circular dichroism (CD) and fluorescence spectroscopy.
Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of the melting temperature (Tm), a key indicator of thermal stability, by monitoring changes in the secondary structure of the protein as a function of temperature.
Methodology:
-
Sample Preparation: Prepare protein samples (this compound or amyloid fibrils) in a suitable buffer (e.g., phosphate buffer) at a concentration of 2-50 µM. Tris buffer is generally avoided for thermal melts due to its temperature-dependent pH.
-
Instrumentation: Use a circular dichroism spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Collect a baseline spectrum of the buffer.
-
Monitor the CD signal at a single wavelength characteristic of β-sheet structure (typically around 218 nm).
-
Increase the temperature at a controlled rate (e.g., 1-2 °C/min) over a desired range (e.g., 20-100 °C).
-
Record the CD signal at each temperature increment.
-
-
Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.
Chemical Denaturation using Intrinsic Tryptophan Fluorescence
This method assesses stability by monitoring the change in the fluorescence emission of intrinsic tryptophan residues as the protein unfolds in the presence of a chemical denaturant.
Methodology:
-
Sample Preparation: Prepare a series of protein samples with increasing concentrations of a denaturant (e.g., guanidinium hydrochloride or urea) in a suitable buffer.
-
Instrumentation: Use a fluorescence spectrophotometer with temperature control.
-
Data Acquisition:
-
Excite the protein sample at a wavelength of approximately 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum (e.g., from 310 to 400 nm).
-
The wavelength of maximum emission (λmax) will shift to longer wavelengths (red shift) as the tryptophan residues become more exposed to the polar solvent upon unfolding.
-
-
Data Analysis: Plot the change in λmax or fluorescence intensity at a specific wavelength as a function of denaturant concentration. The data can be fitted to determine the C1/2 value and the Gibbs free energy of unfolding (ΔG°).
Visualizing Stability and Experimental Workflow
The following diagrams illustrate the conceptual difference in stability between cylindrins and amyloid fibrils and a typical experimental workflow for stability assessment.
Caption: Comparative stability of this compound and amyloid fibril core structures.
Caption: General experimental workflow for protein stability analysis.
Conclusion
The available evidence strongly suggests that this compound β-barrel oligomers are thermodynamically less stable than the core structures of mature amyloid fibrils. This difference in stability is rooted in their distinct molecular architectures. While direct comparative experimental data remains scarce, the greater resistance of amyloid fibrils to chemical and thermal denaturation underscores their robust nature. Understanding these stability differences is paramount for the development of therapeutic strategies aimed at either stabilizing non-toxic protein conformations or selectively destabilizing and clearing toxic oligomeric species. Further quantitative studies directly comparing the thermodynamics of this compound and amyloid fibril stability will be crucial in advancing our knowledge in this critical area of research.
References
- 1. Structural differences between amyloid beta oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural conversion of neurotoxic amyloid-β(1–42) oligomers to fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomeric and fibrillar species of amyloid-beta peptides differentially affect neuronal viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: A Comparative Guide to Cylindrins and Non-Toxic Oligomers
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between various protein oligomers is paramount in the quest for therapeutics against neurodegenerative diseases. This guide provides a detailed comparison of cylindrins, a class of toxic β-barrel oligomers, and their non-toxic counterparts, supported by experimental data, detailed methodologies, and visual representations of the key biological processes involved.
The misfolding and aggregation of proteins into oligomeric species is a central event in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's disease. However, not all oligomers are created equal. A significant body of research has distinguished between highly cytotoxic oligomers and those that are relatively benign. Cylindrins, originally identified from a segment of αB-crystallin, represent a well-characterized structural model for toxic amyloid oligomers.[1][2] They adopt a characteristic β-barrel structure that is believed to be a common motif among various toxic amyloid species, including those of amyloid-beta (Aβ).[1][3] In contrast, non-toxic oligomers, while also formed from the same amyloidogenic proteins, possess distinct structural and functional properties that render them innocuous to cells.[4][5]
This guide will dissect these differences, providing a clear and objective comparison based on current scientific literature.
Structural and Functional Distinctions
The primary differentiator between cylindrins and non-toxic oligomers lies in their three-dimensional structure, which dictates their subsequent interactions with cellular components.
Cylindrins and Toxic Oligomers: These species are characterized by a β-sheet-rich structure, often forming a β-barrel or "cylindrin" conformation.[1][2] This structure typically exposes hydrophobic residues to the solvent, promoting aberrant interactions with cellular membranes.[4][5] The prevailing hypothesis for their toxicity is their ability to disrupt membrane integrity, either by forming pores that lead to unregulated ion flow or by thinning the lipid bilayer.[1][3] This disruption of cellular homeostasis is a key trigger for downstream neurotoxic events.
Non-Toxic Oligomers: In contrast, non-toxic oligomers often exhibit a less defined β-sheet structure and may be more disordered.[4] Crucially, their hydrophobic regions tend to be less solvent-exposed compared to their toxic counterparts.[4] This structural difference is thought to be the reason for their inability to robustly interact with and disrupt cellular membranes, thus rendering them non-toxic. Some non-toxic oligomers may even represent "off-pathway" aggregates that are incapable of converting into the more toxic species.
Comparative Data on Functional Differences
The functional consequences of these structural differences are stark and can be quantified through various experimental assays. The following tables summarize key quantitative data comparing the effects of cylindrins/toxic oligomers and non-toxic oligomers.
| Parameter | Toxic Oligomers (this compound-like) | Non-Toxic Oligomers | Reference |
| Cell Viability (MTT Assay) | Significant dose-dependent decrease in cell viability. IC50 values in the low micromolar to nanomolar range. | Minimal to no effect on cell viability, even at high concentrations. | [1][4][6] |
| Membrane Permeabilization | Induce significant leakage of entrapped molecules (e.g., calcein) from liposomes, indicating membrane disruption. | Little to no induction of membrane leakage. | [7][8] |
| Synaptic Function | Inhibit Long-Term Potentiation (LTP), a key cellular correlate of learning and memory. | Do not significantly affect LTP. | [9][10] |
| Binding to Neuronal Membranes | High-affinity binding to neuronal membranes, often mediated by specific receptors and gangliosides. | Low-affinity or non-saturable binding to neuronal membranes. | [11][12] |
Note: The specific values for cytotoxicity and membrane permeabilization can vary depending on the specific peptide sequence, oligomer preparation protocol, and the cell type or liposome composition used.
Experimental Protocols
Reproducibility in amyloid research is critically dependent on the precise methodology used to prepare oligomeric species and assess their function. Below are detailed protocols for key experiments cited in this guide.
Preparation of this compound-forming Peptides and Aβ Oligomers
1. Preparation of this compound-forming Peptide (from αB-crystallin segment):
-
Peptide Synthesis and Purification: The 11-residue peptide from αB-crystallin (e.g., KVKVLGDVIEV) is synthesized using standard solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[2]
-
Oligomer Formation: The purified peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration typically ranging from 10 to 100 µM.[2] The solution is then incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a period ranging from hours to days to allow for the formation of oligomers.[2]
-
Characterization: The formation of this compound-like oligomers can be confirmed by techniques such as size-exclusion chromatography (SEC), atomic force microscopy (AFM), and transmission electron microscopy (TEM) to assess size and morphology, and by circular dichroism (CD) spectroscopy to confirm β-sheet structure.[13][14]
2. Preparation of Toxic Aβ Oligomers:
-
Monomerization: Lyophilized Aβ peptide (typically Aβ1-42) is first treated with a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break down pre-existing aggregates and ensure a monomeric starting state. The HFIP is then evaporated.
-
Solubilization: The resulting peptide film is dissolved in a small volume of dimethyl sulfoxide (DMSO) and then diluted to the desired concentration (e.g., 100 µM) in a cold, serum-free cell culture medium (e.g., F-12).
-
Incubation: The solution is incubated at 4°C for 24 hours to promote the formation of soluble, toxic oligomers.
3. Preparation of Non-Toxic Aβ Oligomers:
-
Protocol Variation: Non-toxic oligomers can often be generated by altering the conditions of oligomerization. For example, some protocols use higher peptide concentrations and agitation, which can favor the formation of larger, less toxic aggregates or fibrils.[4]
-
Stabilization: In some cases, non-toxic oligomers can be stabilized by the addition of certain small molecules or by specific mutations in the peptide sequence that prevent the adoption of a toxic conformation.[15]
Functional Assays
1. MTT Cytotoxicity Assay:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured in 96-well plates to a desired confluency.
-
Treatment: The cells are treated with varying concentrations of the prepared oligomer solutions (toxic and non-toxic) and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer), and the absorbance is measured at a wavelength of ~570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the absorbance of untreated control cells.
2. Calcein Leakage Assay (Membrane Permeabilization):
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid mixture (e.g., POPC/POPG) in a buffer containing a high concentration of the fluorescent dye calcein. The external, unencapsulated calcein is removed by size-exclusion chromatography.[17][18]
-
Fluorescence Measurement: The calcein-loaded liposomes are placed in a fluorometer, and the baseline fluorescence is measured. At the high concentration inside the liposomes, calcein fluorescence is self-quenched.
-
Oligomer Addition: The oligomer solution is added to the liposome suspension. If the oligomers disrupt the lipid bilayer, calcein will be released, leading to its dequenching and a significant increase in fluorescence.[18]
-
Quantification: The percentage of leakage is calculated by comparing the fluorescence increase upon oligomer addition to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.
3. Electrophysiology (Synaptic Plasticity):
-
Slice Preparation: Acute hippocampal slices are prepared from rodent brains.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
LTP Induction: A stable baseline of synaptic transmission is established, after which a high-frequency stimulation (HFS) protocol is delivered to induce LTP.
-
Oligomer Application: The oligomer solution is perfused over the slice before or after LTP induction to assess its effect on the potentiation of synaptic strength.[10]
Signaling Pathways and Experimental Workflows
The neurotoxic effects of cylindrins and related toxic oligomers are not merely a result of passive membrane damage but also involve the hijacking of specific cellular signaling pathways.
Signaling Pathways of Toxic Oligomers
Toxic Aβ oligomers, structurally and functionally similar to cylindrins, have been shown to bind to several cell surface receptors, including cellular prion protein (PrPC) and metabotropic glutamate receptor 5 (mGluR5).[3] This interaction can trigger a pathological signaling cascade involving the activation of Fyn kinase, leading to downstream effects such as altered NMDA receptor function, synaptic dysfunction, and ultimately, neuronal damage.[3]
References
- 1. Structure–neurotoxicity relationships of amyloid β-protein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Sites for Amyloid-β Oligomers and Synaptic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Differences between Two Amyloid β Oligomers of Similar Size and Dissimilar Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aβ(39–42) Modulates Aβ Oligomerization but Not Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The release of toxic oligomers from α-synuclein fibrils induces dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aβ oligomer toxicity inhibitor protects memory in models of synaptic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligomeric Amyloid-β Toxicity Can Be Inhibited by Blocking Its Cellular Binding in Cortical Neuronal Cultures with Addition of the Triphenylmethane Dye Brilliant Blue G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding affinity of amyloid oligomers to cellular membranes is a generic indicator of cellular dysfunction in protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biophysical insights into the molecular mechanisms of beta amyloid aggregation and its toxic effects in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical characteristics of lipid‐induced Aβ oligomers correlate to distinctive phenotypes in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Impact of Core Mutations on Cylindrin Stability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of mutations within the hydrophobic core on the stability of cylindrin, a toxic amyloid oligomer with a distinct β-barrel structure. Understanding the factors that govern this compound stability is crucial for the development of therapeutics targeting amyloid-related diseases. This guide contrasts computational data on this compound mutants with experimental data from other well-characterized β-barrel proteins, offering insights into the broader principles of β-barrel protein stability.
Introduction to this compound
Cylindrins are cytotoxic, soluble oligomers formed from peptides that assemble into a β-barrel structure.[1] The stability of this structure is critical to its toxic function. The core of the this compound barrel is typically hydrophobic, and mutations in this region can significantly impact the overall stability of the oligomer. Strong hydrophobic interactions between geometrically fitting residues are essential for maintaining the proximity of the β-strands, which in turn stabilizes the entire structure.[2]
Comparative Stability Analysis: this compound vs. Alternative β-Barrel Proteins
Direct experimental data on the thermal stability of specific this compound mutants is limited in the current literature. However, molecular dynamics simulations provide valuable insights into how core mutations affect its structural integrity. To offer a broader context, this guide compares these computational predictions for this compound with experimental data from two well-studied β-barrel proteins: FhuA and OmpA.
This compound Mutant Stability (Computational Data)
Molecular dynamics simulations have been employed to predict the impact of mutations on the stability of a this compound model derived from a segment of αB-crystallin.[1] The stability of wild-type (WT) this compound and several core mutants was assessed by measuring parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), inter-strand distance, and the percentage of native contacts lost over the simulation time.
| Mutant | Average RMSD (Å) | Average Radius of Gyration (Rg) (Å) | Average In-Register Inter-Strand Distance (Å) | Loss of Native Contacts (after 100 ns) | Predicted Stability |
| Wild-Type (WT) | < 1.80 | Stable | ~3.8 | ~25% | Stable |
| V2L | < 1.80 | Stable | Not Reported | ~35% (after 50 ns) | Stable |
| V4A/V8A | 2.69 - 5.74 | Not Reported | Not Reported | ~30% (after 50 ns) | Unstable |
| V4G/V8G | 2.69 - 5.74 | 12.08 ± 0.3 | 6.3 ± 0.9 | ~45% | Highly Unstable |
Data sourced from molecular dynamics simulations.[1]
These simulations predict that the V2L mutation, which slightly increases side-chain hydrophobicity and size, does not significantly alter stability.[1] In contrast, mutations to smaller and less hydrophobic residues like alanine (V4A/V8A) or flexible glycine (V4G/V8G) are predicted to disrupt the core packing and destabilize the β-barrel structure, leading to a collapse of the oligomer.[1]
FhuA Mutant Stability (Experimental Data)
FhuA is a β-barrel protein found in the outer membrane of Escherichia coli. Its stability has been studied experimentally using techniques such as differential scanning calorimetry (DSC), which measures the melting temperature (Tm) of a protein.
| FhuA Variant | Description | Melting Temperature (Tm) | Experimental Method |
| Wild-Type (WT) | Full-length protein | 65°C (cork domain) and 75°C (β-barrel) | Differential Scanning Calorimetry (DSC) |
| FhuA Δ (corkless) | Deletion of a large part of the globular "cork" domain | 61.6°C | Differential Scanning Calorimetry (DSC) |
Data sourced from experimental studies on FhuA.[3]
The experimental data for FhuA demonstrates that significant structural alterations, such as the removal of the "cork" domain, lead to a measurable decrease in the thermal stability of the β-barrel.[3] This aligns with the general principle that the integrity of all domains is crucial for the overall stability of such proteins.
OmpA Mutant Stability (Experimental Data)
Outer membrane protein A (OmpA) is another well-characterized β-barrel protein from E. coli. The stability of OmpA mutants with deletions in their surface-exposed loops has been assessed by measuring the half-life of the conversion from the folded to the denatured state at an elevated temperature.
| OmpA Variant | Description | Half-life at 72°C (min) | Experimental Method |
| Wild-Type (WT) | Full-length protein | > 60 | SDS-PAGE mobility shift assay |
| ΔL1 | Deletion of loop 1 | > 60 | SDS-PAGE mobility shift assay |
| ΔL2 | Deletion of loop 2 | > 60 | SDS-PAGE mobility shift assay |
| ΔL3 | Deletion of loop 3 | > 60 | SDS-PAGE mobility shift assay |
| ΔL4 | Deletion of loop 4 | > 60 | SDS-PAGE mobility shift assay |
Data sourced from experimental studies on OmpA.[4]
Interestingly, the shortening of the surface-exposed loops in OmpA did not reduce its thermal stability. This suggests that for some β-barrel proteins, the core structure is the primary determinant of thermal stability, and alterations to external loops may have a less pronounced effect.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental techniques used to assess protein stability are provided below.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This method measures the thermal denaturation of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds. An increase in the melting temperature (Tm) indicates stabilization.
Protocol:
-
Protein and Dye Preparation:
-
Prepare the protein of interest at a final concentration of 2-5 µM in the desired buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the recommended working concentration.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution with the dye. Include appropriate controls (buffer with dye, buffer with protein).
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1-3°C per minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a protein. Thermal denaturation is monitored by the change in the CD signal at a specific wavelength as a function of temperature.
Protocol:
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 0.1-0.2 mg/mL in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).
-
Ensure the buffer components do not have a significant CD signal.
-
-
Instrument Setup:
-
Use a CD spectrometer equipped with a temperature controller.
-
Select a wavelength that is sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins, or a suitable wavelength for β-sheet proteins).
-
-
Thermal Melt:
-
Equilibrate the sample at the starting temperature.
-
Increase the temperature in a stepwise or ramped manner, allowing for equilibration at each step.
-
Record the CD signal at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal versus temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined by fitting the data to a suitable model.
-
Protease Sensitivity Assay
This assay assesses protein stability by measuring its resistance to digestion by a protease. More stable proteins are generally more resistant to proteolysis.
Protocol:
-
Reaction Setup:
-
Incubate the protein of interest (wild-type and mutants) with a specific protease (e.g., trypsin, chymotrypsin) at a defined molar ratio (e.g., 100:1 protein to protease).
-
Perform the incubation at a constant temperature (e.g., 37°C).
-
Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Stopping the Reaction:
-
Stop the digestion in each aliquot by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue).
-
Quantify the amount of undigested protein at each time point using densitometry.
-
-
Data Interpretation:
-
Compare the rate of digestion for the wild-type and mutant proteins. A slower rate of digestion indicates higher stability.
-
Visualizations
Experimental Workflow for Comparing Protein Stability
Caption: Workflow for comparing the stability of this compound and its alternatives.
Structural Relationship in the this compound Core
Caption: Impact of core mutations on this compound's hydrophobic core and stability.
References
- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of FhuA, a two-domain outer membrane protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cylindrin Models in Computational Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Computational Models for the Toxic Cylindrin Amyloid Oligomer
Cylindrins, toxic β-barrel-shaped amyloid oligomers, have emerged as a crucial structural model for understanding the neurotoxic mechanisms of protein aggregates in diseases such as Alzheimer's.[1][2] Computational studies are pivotal in elucidating the stability, dynamics, and interactions of these oligomers. This guide provides a comparative overview of prominent this compound models, the computational methods used to study them, and the experimental data that supports these models.
Comparative Analysis of this compound Models
Computational studies have primarily focused on two main types of this compound models: those derived from the αB-crystallin peptide and those formed by fragments of the amyloid-β (Aβ) peptide, which is central to Alzheimer's disease pathology.[1][3] These models are typically studied as either single-chain or tandem-repeat constructs.[1]
Data Summary: Computational and Experimental Comparison of this compound Models
The stability and structural characteristics of these models are often evaluated using molecular dynamics (MD) simulations, with key metrics including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies calculated by methods like MM/PBSA.[1][4][5] Experimental validation is often achieved through techniques like ion-mobility mass spectrometry, which provides collision cross-sections that can be compared with theoretical models.[3]
| This compound Model | Computational Method | Key Findings (Quantitative Data) | Experimental Validation |
| Tandem Repeat (from αB-crystallin) | MD Simulations, MM/PBSA | Free Energy Components (kcal/mol): ΔEvdw and ΔEelec calculations show strong hydrophobic interactions stabilizing the core.[1] Specific values are detailed in the cited literature. RMSF analysis indicates flexibility in loop regions.[1] | Cell toxicity and membrane leakage assays show correlation with computational stability predictions.[1] |
| Single Chain (from αB-crystallin) | MD Simulations | Comparison of inter-strand distances reveals differences in the packing of strong and weak interfaces compared to tandem repeats.[1] | Less frequently studied experimentally compared to tandem repeats. |
| Aβ(24-34) hexamer | Ion-Mobility Mass Spectrometry, Computational Modeling | Experimental Collision Cross Section (σ, Ų): ~760. Theoretical Collision Cross Section (σ, Ų): ~750-780.[3] | Good agreement between experimental and theoretical cross-sections supports the this compound-like structure.[3] |
| Aβ(25-35) hexamer | Ion-Mobility Mass Spectrometry, Computational Modeling | Experimental Collision Cross Section (σ, Ų): ~780. Theoretical Collision Cross Section (σ, Ų): ~770-800.[3] | Strong correlation between experimental and computational data.[3] |
| Aβ(26-36) hexamer | Ion-Mobility Mass Spectrometry, Computational Modeling | Experimental Collision Cross Section (σ, Ų): ~800. Theoretical Collision Cross Section (σ, Ų): ~790-820.[3] | Consistent evidence for the formation of this compound-like structures from Aβ fragments.[3] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of research findings. Below are summaries of key experimental and computational protocols employed in the study of this compound models.
Computational Protocols
Molecular Dynamics (MD) Simulations MD simulations are a cornerstone for studying the dynamics and stability of this compound models.[2]
-
System Setup : The initial coordinates for the this compound models (e.g., tandem repeat or single chain) are often derived from experimental structures or homology modeling.[1] The model is then solvated in a periodic water box (e.g., using TIP3P water model) and neutralized with ions.[1]
-
Force Field : A common choice for protein simulations is the AMBER force field (e.g., AMBER99SB).[1]
-
Equilibration : The system undergoes a series of energy minimization and equilibration steps, typically involving heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure.
-
Production Run : Long-timescale simulations (e.g., 300 ns or more) are performed to sample the conformational space of the this compound model.[1] Trajectories are saved at regular intervals for analysis.[1]
-
Analysis :
-
RMSD (Root Mean Square Deviation) : Measures the average deviation of the protein backbone from a reference structure over time, indicating structural stability.[4] A plateau in the RMSD plot suggests equilibration.[4]
-
RMSF (Root Mean Square Fluctuation) : Calculates the fluctuation of individual residues, highlighting flexible regions of the protein.[4]
-
MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) Free Energy Calculations This method is used to estimate the binding free energy of protein-ligand or protein-protein interactions, and in this context, the stability of the this compound oligomer.[1][6]
-
Snapshot Extraction : Snapshots of the this compound complex are extracted from the MD simulation trajectory.[5]
-
Energy Calculation : For each snapshot, the free energy is calculated as the sum of molecular mechanics energy in the gas phase (ΔEMM), the polar solvation energy (ΔGPB), and the nonpolar solvation energy (ΔGSA).[5][6]
-
Averaging : The free energy values from all snapshots are averaged to obtain the final binding free energy.
Experimental Protocols
Cell Viability (MTT) Assay for Aβ-induced Toxicity This assay is used to assess the cytotoxicity of amyloid oligomers, including this compound models.[7]
-
Cell Culture : Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.[7]
-
Oligomer Preparation : Aβ peptides are prepared to form oligomeric species.[7]
-
Treatment : Cells are treated with different concentrations of the Aβ oligomers for a specified duration (e.g., 24 hours).[7]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert MTT into formazan crystals.[7]
-
Solubilization : A solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.[7]
-
Absorbance Measurement : The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
Membrane Leakage Assay (Calcein or ANTS/DPX) This assay determines the ability of this compound-like oligomers to disrupt cell membranes.[8][9][10]
-
Vesicle Preparation : Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking a cell membrane. A fluorescent dye (e.g., calcein or ANTS) and a quencher (for ANTS, DPX is used) are encapsulated within the vesicles at a high concentration, leading to self-quenching of the fluorescence.[9][10]
-
Vesicle Purification : The external dye and quencher are removed from the vesicle suspension.[9]
-
Peptide Addition : The this compound model peptide is added to the vesicle suspension.
-
Fluorescence Measurement : If the peptide disrupts the vesicle membrane, the encapsulated contents will leak out and become diluted in the external buffer. This dilution leads to a decrease in quenching and a corresponding increase in fluorescence intensity, which is monitored over time using a fluorometer.[9][10] The percentage of leakage is calculated relative to the fluorescence signal after complete lysis of the vesicles with a detergent like Triton X-100.[10]
Visualizing the Impact: Signaling Pathways and Workflows
This compound models are instrumental in understanding how toxic amyloid oligomers initiate cellular dysfunction. The following diagrams, rendered using the DOT language, illustrate a key experimental workflow and a critical signaling pathway implicated in amyloid-β neurotoxicity.
Experimental Workflow: MD Simulation and Analysis
Caption: Workflow for MD simulation and subsequent analysis of this compound models.
Signaling Pathway: Aβ Oligomer-Induced Neurotoxicity
Caption: Aβ oligomer-induced neurotoxic signaling pathways.
References
- 1. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of this compound β-barrel amyloid oligomer models-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]
- 5. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting Free Energy Calculations: A Theoretical Connection to MM/PBSA and Direct Calculation of the Association Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Differentiating Cylindrin Pores from Other Membrane Disruption Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise mechanism by which a compound disrupts a cell membrane is a critical factor in drug development and biological research. Understanding whether a molecule forms discrete, stable pores like cylindrins, or causes widespread membrane dissolution is key to predicting its efficacy, specificity, and potential toxicity. This guide provides an objective comparison of cylindrin pores with other common membrane disruption mechanisms, supported by experimental data and detailed protocols to aid in their differentiation.
Overview of Membrane Disruption Mechanisms
Cell membrane integrity can be compromised in several ways, ranging from the formation of well-defined proteinaceous channels to the complete solubilization of the lipid bilayer. Differentiating these mechanisms is crucial as it dictates the resulting physiological effect, such as controlled ion leakage versus complete cell lysis.[1]
-
This compound Pores: These are a class of β-barrel pores formed by the self-assembly of amyloidogenic peptide fragments.[2] A key characteristic is their "out-of-register" β-sheet structure, which creates a cylindrical channel through the membrane.[3] The formation of these pores is hypothesized to be a structural motif shared by various toxic amyloid oligomers, implicating them in the pathology of neurodegenerative diseases.[3] Their toxicity is likely due to the formation of ion-permeable channels that disrupt cellular homeostasis.[2][3]
-
Barrel-Stave Pores: In this model, amphipathic α-helices or β-strands from multiple peptide or protein monomers insert into the membrane and arrange themselves like the staves of a barrel to form a central, aqueous pore. The pore is lined exclusively by the hydrophilic faces of the monomers. Alamethicin is a classic example of a peptide that forms barrel-stave pores.[4]
-
Toroidal Pores: This mechanism also involves the insertion of amphipathic peptides. However, instead of forming a purely proteinaceous channel, the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet through the pore.[4] The resulting pore is lined by both the peptides and the polar head groups of the lipid molecules. Melittin, a major component of bee venom, is well-studied for its ability to form toroidal pores.[4][5][6][7][8]
-
Detergent-like Mechanism (Carpet Model): In this non-pore-forming mechanism, peptides accumulate on the membrane surface, parallel to the lipid headgroups, forming a "carpet."[9] Once a critical threshold concentration is reached, they disrupt the membrane integrity by removing lipids in a detergent-like manner, leading to the formation of micelles and causing membrane dissolution rather than discrete pores.[9][10]
Comparative Data Summary
The following table summarizes key quantitative and qualitative differences between these membrane disruption mechanisms.
| Feature | This compound Pore | Barrel-Stave Pore | Toroidal Pore | Detergent-like Mechanism |
| Pore Lining | Protein (β-sheets) | Protein (α-helices or β-sheets) | Protein and Lipid Headgroups | Not Applicable (Membrane dissolution) |
| Primary Structure | β-barrel | Bundle of helices or strands | Bundle of helices or strands | Monomers on membrane surface |
| Membrane State | Discrete, stable pores | Discrete pores | Discrete, often transient pores | Membrane solubilized into micelles |
| Typical Pore Diameter | ~1.2 nm (12 Å)[3] | Variable, typically 1-5 nm | Variable, can be larger and more dynamic | Not Applicable |
| Leakage Profile | Ions and small molecules | Ions and small molecules | Graded leakage, can pass larger molecules | Uncontrolled, non-specific leakage of all contents |
| Example | Aβ fragments[2] | Alamethicin[4] | Melittin[5][6][8] | Certain antimicrobial peptides, Triton X-100 |
Key Experimental Protocols for Differentiation
Several biophysical and imaging techniques can be employed to distinguish between these mechanisms.
Vesicle Content Leakage Assay
This is a fundamental assay to determine if pores are formed and to estimate their size. The protocol involves encapsulating fluorescent dyes of different molecular sizes within lipid vesicles (liposomes). The release of these dyes upon addition of the test compound indicates membrane permeabilization.
Protocol:
-
Vesicle Preparation:
-
Prepare Large Unilamellar Vesicles (LUVs) using the extrusion method.[11] A common lipid composition is 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).
-
During hydration, include a fluorescent dye at a self-quenching concentration (e.g., 50 mM Calcein) or a FRET pair (e.g., ANTS/DPX).[12]
-
To test for larger pores, co-encapsulate larger molecules like FITC-dextran of varying molecular weights (e.g., 4 kDa, 10 kDa, 70 kDa).
-
-
Purification: Remove non-encapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Leakage Measurement:
-
Place the purified vesicle suspension in a cuvette within a fluorometer.
-
Record the baseline fluorescence (F₀).
-
Inject the test compound (e.g., this compound-forming peptide) into the cuvette and monitor the increase in fluorescence over time (F(t)) as the dye is released and de-quenched.
-
After the reaction plateaus or at a set endpoint, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (F_max).
-
-
Data Analysis: Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(F(t) - F₀) / (F_max - F₀)] * 100
Interpreting the Results:
-
Discrete Pores (this compound, Barrel-Stave, Toroidal): Rapid release of small molecules (Calcein, ~0.6 kDa) but no or slow release of larger dextrans suggests the formation of stable pores with a defined size cutoff.
-
Detergent-like Mechanism: Rapid, simultaneous release of both small and large molecules indicates gross membrane dissolution.
High-Resolution Microscopy
Visualizing the effect of the compound on the membrane provides direct evidence of the disruption mechanism.
Protocol (Atomic Force Microscopy - AFM):
-
Substrate Preparation: Prepare a supported lipid bilayer (SLB) on a smooth mica surface via vesicle fusion.
-
Imaging:
-
Image the intact SLB in a buffer solution using the AFM in tapping mode to establish a baseline.
-
Inject the test compound into the fluid cell.
-
Continuously scan the surface to observe the dynamics of pore formation in real-time.
-
-
Data Analysis: Analyze the AFM images to measure the dimensions (diameter and depth) of any formed pores.
Interpreting the Results:
-
This compound/Barrel-Stave/Toroidal Pores: Appearance of distinct, circular depressions in the bilayer with uniform dimensions.[13]
-
Detergent-like Mechanism: Progressive erosion and removal of the lipid bilayer from the mica support, without the formation of stable pore structures.
Visualization of Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the distinct molecular pathways and experimental processes.
Caption: Comparative pathways of different membrane disruption mechanisms.
Caption: Experimental workflow for a vesicle content leakage assay.
References
- 1. fiveable.me [fiveable.me]
- 2. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of this compound β-barrel amyloid oligomer models – a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides in Toroidal and Cylindrical Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the mechanism of pore formation by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Membrane Permeabilization by Pore-Forming RTX Toxins: What Kind of Lesions Do These Toxins Form? [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Guidance on the Proper Disposal of Cylindrin in a Laboratory Setting
I. Immediate Safety and Hazard Assessment
Given the lack of a specific Safety Data Sheet (SDS) for Cylindrin, a thorough hazard assessment is the first and most critical step. Researchers must handle this compound with caution, assuming it may possess unknown toxicological and ecotoxicological properties.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific recommendations.
II. Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Do Not Mix: this compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Designated Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date the waste was first added to the container must also be included.
III. Disposal Procedure for Unused or Waste this compound
All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste. It must not be poured down the drain or placed in regular trash.
Step-by-Step Disposal Protocol:
-
Container Preparation: Select a suitable hazardous waste container provided by your institution's EHS department. Ensure it is clean, dry, and has a secure lid.
-
Waste Transfer: Carefully transfer the waste this compound into the designated container. If transferring a solid, use a dedicated spatula or scoop. If transferring a liquid, use a funnel to prevent spills.
-
Secure and Label: Securely close the container. Affix a completed hazardous waste label.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and under the control of laboratory personnel.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's storage time limits, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
IV. Decontamination of Labware
Any laboratory equipment, such as glassware or magnetic stir bars, that has come into contact with this compound must be decontaminated before reuse or disposal.
-
Rinsing: Rinse the contaminated labware at least three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect Rinsate: All rinsate must be collected and disposed of as hazardous waste in the designated this compound waste container.
-
Final Cleaning: After decontamination, the labware can be washed with soap and water.
V. Data Summary for this compound Disposal
The following table summarizes the critical information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Assumed) |
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat. Respirator as needed. |
| Disposal Method | Collection by institutional EHS or licensed contractor. |
| Prohibited Disposal Routes | Do not dispose of in regular trash or down the drain. |
| Waste Container | Designated, leak-proof, and clearly labeled hazardous waste container. |
| Labeling Requirements | "Hazardous Waste," "this compound," concentration, quantity, and date. |
| Decontamination of Labware | Triple rinse with a suitable solvent; collect all rinsate as hazardous waste. |
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.
Handling and Disposal of Potent Cytotoxic Agents: A Guide for Laboratory Personnel
Disclaimer: The following information is provided as a general guideline for handling potent cytotoxic agents, hypothetically referred to as "Cylindrin." It is not a substitute for a substance-specific Safety Data Sheet (SDS) and a thorough risk assessment. Always consult the specific SDS for any chemical you are working with and follow all institutional and regulatory guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent cytotoxic compounds. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent cytotoxic agents. The following table summarizes the minimum required PPE for handling "this compound."
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (e.g., ASTM D6978). | Provides a robust barrier against chemical permeation. The outer glove is removed immediately after handling. |
| Lab Coat | Solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated spunbond). | Protects street clothes and skin from contamination. The back-closing design prevents accidental frontal exposure. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes and aerosols. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required for handling powders or when aerosols may be generated. | Prevents inhalation of hazardous particles. Fit testing is mandatory before use. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Handling "this compound"
All handling of "this compound" must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood.
Experimental Workflow:
Figure 1: A stepwise workflow for the safe handling of "this compound".
Detailed Protocol for Reconstitution of "this compound" Powder:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface of the BSC or fume hood by covering it with a disposable, absorbent, and impermeable bench liner.
-
Assemble all necessary materials: "this compound" vial, sterile diluent, appropriate-sized sterile syringes and needles, a sharps container, and a designated waste container.
-
-
Reconstitution:
-
Carefully remove the cap from the "this compound" vial.
-
Using a sterile syringe, slowly inject the required volume of diluent into the vial, directing the stream towards the inner wall to minimize aerosolization.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can create aerosols.
-
-
Use in Experiment:
-
Withdraw the desired volume of the reconstituted solution using a new sterile syringe.
-
Perform the experimental procedure, ensuring all manipulations are conducted within the containment of the BSC or fume hood.
-
Disposal Plan
Proper disposal of "this compound" and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, syringes, glassware) | Puncture-resistant, leak-proof sharps container. | Incineration at a licensed hazardous waste facility. |
| Solid Waste (gloves, gowns, bench liners) | Labeled, leak-proof, and sealed hazardous waste bag. | Incineration at a licensed hazardous waste facility. |
| Liquid Waste (unused solution, rinsates) | Labeled, leak-proof, and sealed waste container. | Chemical deactivation followed by incineration, or direct incineration. |
Decontamination Protocol:
-
Surface Decontamination:
-
All surfaces and equipment within the BSC or fume hood must be decontaminated after each use.
-
Use a 2% sodium hypochlorite solution, followed by a 70% ethanol rinse to remove the bleach residue. Allow for a contact time of at least 10 minutes for the bleach solution.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
The spill should be cleaned up by trained personnel wearing appropriate PPE, including respiratory protection.
-
Cover the spill with absorbent pads.
-
Apply a 2% sodium hypochlorite solution to the spill area and allow a 30-minute contact time.
-
Collect all contaminated materials and dispose of them as hazardous waste.
-
Hypothetical Signaling Pathway of "this compound"
The following diagram illustrates a hypothetical signaling pathway through which "this compound" may exert its cytotoxic effects, providing a conceptual framework for experimental design.
Figure 2: Hypothetical signaling pathway of "this compound".
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
